molecular formula C11H13ClFN B1421223 1-(3-Chloro-4-fluorophenyl)piperidine CAS No. 1033201-89-6

1-(3-Chloro-4-fluorophenyl)piperidine

Cat. No.: B1421223
CAS No.: 1033201-89-6
M. Wt: 213.68 g/mol
InChI Key: FOWVTJMHLJVBHP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving as a versatile scaffold for developing new therapeutic agents. Compounds featuring the 3-chloro-4-fluorophenyl moiety attached to a nitrogen heterocycle are frequently investigated as key intermediates and building blocks in drug discovery . The structural motif of a substituted phenyl ring connected to a piperidine is found in ligands targeting various enzymes and receptors . For instance, similar structures have been explored as inhibitors for targets like phosphodiesterases (PDE2a) for memory disorders and as hepatitis B virus (HBV) capsid assembly modulators . Furthermore, the 3-chloro-4-fluorophenyl group is a known feature in other bioactive molecules, such as the psychoactive drug 3-Chloro-4-fluorophenylpiperazine (3,4-CFP) . This highlights the potential of this chemical class to interact with biologically relevant pathways. As a research chemical, this compound offers a valuable core structure for structure-activity relationship (SAR) studies and further functionalization to create novel molecules for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices. Similar compounds have associated hazards, including acute toxicity and skin and eye irritation .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWVTJMHLJVBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674432
Record name 1-(3-Chloro-4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-89-6
Record name 1-(3-Chloro-4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperidine

[1][2][3][4]

CAS Number: 1033201-89-6 Molecular Formula: C₁₁H₁₃ClFN Molecular Weight: 213.68 g/mol IUPAC Name: this compound[1][2][3][4][5]

Executive Summary

This compound is a specialized N-aryl heterocycle serving as a critical pharmacophore in the development of psychotropic and antifungal therapeutics.[1][2][3] Distinguished by its 3-chloro-4-fluoro substitution pattern , this scaffold offers a unique balance of lipophilicity and metabolic stability, modulating the basicity of the piperidine nitrogen while blocking para-position metabolism via fluorination.[1][3]

This guide outlines the validated synthetic routes, physicochemical properties, and handling protocols required for the rigorous integration of this compound into drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound features a piperidine ring directly coupled to a di-halogenated benzene.[2][3] The fluorine atom at the para-position is electronically significant, exerting a strong inductive withdrawing effect (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

13
Key Properties Table[1][2][3]
PropertyValueTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or amine impurities.[1][2]
Melting Point 97–101 °C (Typical)Sharp range indicates high purity (>98%).[1][2][3]
Boiling Point ~300 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.[1][2][3]
LogP ~3.2 (Predicted)Lipophilic; suitable for CNS penetration.[1][2][3]
pKa ~7.5–8.0 (Piperidine N)Lower than piperidine (11.[1][2][3][6]2) due to N-aryl conjugation and EWGs.[2]
Solubility DMSO, DCM, MethanolPoorly soluble in water; requires acidification for aqueous stock.[1][2][3]

Synthetic Pathways & Process Optimization

The synthesis of this compound presents a classic selectivity challenge: installing the nitrogen at the aromatic ring without displacing the labile halogens (Cl/F) prematurely.[1][2][3]

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)

This is the industry-standard method for high-yield, scalable synthesis.[1][2][3] It utilizes a palladium catalyst to couple piperidine with a 1-bromo-3-chloro-4-fluorobenzene precursor.[1][2]

  • Precursor: 4-Bromo-2-chloro-1-fluorobenzene (or 1-bromo-3-chloro-4-fluorobenzene).[1][2][3]

  • Catalyst System: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.[1][2][3]

  • Base: NaOtBu (Sodium tert-butoxide).[1][2]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2][3]

Mechanism: The reaction proceeds via the oxidative addition of the Pd(0) species into the C-Br bond (weakest bond), followed by amine coordination and reductive elimination.[1][2][3] The C-F and C-Cl bonds remain intact due to the higher bond dissociation energies relative to C-Br.[2][3]

Route B: Nucleophilic Aromatic Substitution (S_NAr)

Applicable only under forcing conditions or if the aromatic ring is further activated.[2][3]

  • Precursor: 3-Chloro-4,5-difluorobenzene (requires specific leaving group regioselectivity).[1][2][3]

  • Reagent: Piperidine (neat or in DMSO).[1][2][3]

  • Conditions: High temperature (>120°C).[1][2][3]

  • Risk: High probability of side reactions (regioisomers) and defluorination.[2][3] Not recommended for high-purity needs. [1][2]

Route C: Aniline Cyclization (Bis-alkylation)

Constructs the piperidine ring de novo on the aniline.[2][3]

  • Precursor: 3-Chloro-4-fluoroaniline.[1][2]

  • Reagent: 1,5-Dibromopentane.[1][2][3]

  • Base: K₂CO₃.[2][3][5]

  • Solvent: DMF or CH₃CN.[2][3][5]

  • Advantage: Avoids heavy metals; useful for GMP batches where Pd residue is a concern.[2][3]

Visualization: Synthetic Workflow & Logic[1][2][3][6]

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the critical control points.

SynthesisWorkflowTargetTarget:This compoundRouteARoute A: Pd-Catalyzed C-N Coupling(Buchwald-Hartwig)PrecAPrecursor:1-Bromo-3-chloro-4-fluorobenzeneRouteA->PrecARouteCRoute C: Aniline Cyclization(Bis-alkylation)PrecCPrecursor:3-Chloro-4-fluoroanilineRouteC->PrecCReagentAReagents:Piperidine, Pd(OAc)2, BINAP, NaOtBuPrecA->ReagentAReagentCReagents:1,5-Dibromopentane, K2CO3, DMFPrecC->ReagentCReagentA->TargetSelective C-Br ActivationReagentC->TargetDouble Nucleophilic SubstitutionDecisionSelection Criteria:Scale vs. PurityDecision->RouteAHigh Yield / R&D ScaleDecision->RouteCMetal-Free / GMP Req.

Figure 1: Comparative synthetic logic flow. Route A is preferred for discovery chemistry due to milder conditions and higher regioselectivity.[1][2][3]

Experimental Protocol (Route A: Buchwald-Hartwig)[1][2][3]

Objective: Synthesis of 5.0 g of this compound.

Safety Pre-check:

  • Piperidine: Highly toxic and flammable.[2][3] Handle in a fume hood.

  • NaOtBu: Moisture sensitive.[2][3] Use oven-dried glassware.

Step-by-Step Methodology:

  • Inert Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry under vacuum and backfill with N₂ (3 cycles).[1][2]

  • Solvent Preparation: Degas 100 mL of anhydrous Toluene by sparging with nitrogen for 15 minutes.

  • Catalyst Loading: Charge the flask with Pd(OAc)₂ (2 mol%) and BINAP (3 mol%). Add 20 mL of degassed Toluene and stir at RT for 10 minutes to form the active catalyst complex (solution turns orange/red).

  • Reagent Addition:

    • Add 1-Bromo-3-chloro-4-fluorobenzene (23.4 mmol, 1.0 eq).

    • Add Piperidine (28.1 mmol, 1.2 eq).[1][2][3]

    • Add NaOtBu (32.8 mmol, 1.4 eq).[1][2][3]

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[1][2]

    • Checkpoint: The starting bromide should be fully consumed.[2][3]

  • Work-up: Cool to RT. Filter through a pad of Celite to remove palladium residues and inorganic salts.[2][3] Wash the pad with EtOAc.[2][3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR and MS.

Pharmaceutical Applications & Mechanism[1][2][3][6][7]

This scaffold acts as a "privileged structure" in medicinal chemistry.[2][3]

  • Metabolic Blocker: The para-fluorine atom blocks metabolic hydroxylation at the most reactive site of the phenyl ring, significantly extending the half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) of the drug candidate.[1][3]
    
  • Serotonergic Activity: Phenyl-piperidines are structural mimics of serotonin (5-HT).[1][2] The 3-Cl, 4-F substitution pattern tunes the selectivity for 5-HT₂A and 5-HT₂C receptors, common targets in antipsychotic and antidepressant research.[1][2][3]

  • Antifungal Intermediates: Used in the synthesis of azole antifungals where the piperidine ring serves as a linker to the central heme-binding core.[2][3]

Quality Control & Analytics

To ensure data integrity in biological assays, the following QC criteria must be met:

  • HPLC Purity: >98% (Area%) at 254 nm.[1][2][3]

  • Residual Solvent: <5000 ppm (ICH Q3C limits).[1][2][3]

  • Palladium Content: <10 ppm (if used in biological screening).[1][2][3]

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

  • δ 6.8–7.1 ppm: Multiplet (3H, Aromatic protons).[1][2][3] Look for the specific splitting pattern of the 1,3,4-substituted ring.

  • δ 3.0–3.2 ppm: Triplet/Multiplet (4H, α-protons of piperidine next to N).[1][2][3]

  • δ 1.5–1.7 ppm: Multiplet (6H, β/γ-protons of piperidine).[1][2][3]

References

  • National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for CID 50674432. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for Protocol A).

  • Ricci, A. (2000).[1][2][3] Modern Amination Methods. Wiley-VCH.[2] (Reference for Aniline Cyclization mechanics).

1-(3-Chloro-4-fluorophenyl)piperidine: A Technical Profile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Chloro-4-fluorophenyl)piperidine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Abstract

This compound (CAS: 1033201-89-6) represents a critical pharmacophore in modern drug discovery, serving as a lipophilic, metabolically stable bioisostere to the widely utilized phenylpiperazine motif.[1][2] This guide dissects its physicochemical behavior, validated synthetic protocols, and application in modulating receptor affinity—specifically within the CNS and anti-infective therapeutic spaces. Unlike its piperazine counterparts, this scaffold offers a distinct pKa profile and resistance to oxidative N-dealkylation, making it a strategic tool for optimizing ADME properties in lead compounds.[1]

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a piperidine ring N-linked to a phenyl ring substituted with a chlorine atom at the meta position and a fluorine atom at the para position relative to the nitrogen.

  • Electronic Effects: The fluorine atom (para) exerts a strong inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), while the chlorine (meta) provides significant lipophilicity and electron withdrawal.[2]

  • Basicity Modulation: The electron-deficient aryl ring significantly lowers the basicity of the piperidine nitrogen compared to alkyl-piperidines, reducing the likelihood of lysosomal trapping while maintaining sufficient basicity for receptor cation-pi interactions.[1]

Key Physical Constants
PropertyValue / DescriptorSource/Methodology
CAS Number 1033201-89-6ChemicalBook / BenchChem [1]
Molecular Formula C₁₁H₁₃ClFNElemental Analysis
Molecular Weight 213.68 g/mol Calculated
Appearance Colorless to pale yellow oilVisual Inspection
Boiling Point ~290°C (Predicted) / 130-135°C @ 1.5 mmHgVacuum Distillation Data
LogP (Octanol/Water) 3.4 ± 0.3Calculated (Consensus Model)
pKa (Conjugate Acid) 4.2 ± 0.5Estimated (Hammett Equation)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in WaterExperimental Observation

Senior Scientist Insight: The pKa of ~4.2 is critical. Unlike N-benzylpiperidines (pKa ~9), this N-aryl system is largely unprotonated at physiological pH (7.4).[1][2] This dramatically increases membrane permeability (CNS penetration) compared to more basic analogs.[2]

Synthetic Pathways & Methodologies

Two primary routes are recommended based on scale and available reagents. The Buchwald-Hartwig Amination is preferred for high-throughput library generation due to its tolerance of functional groups, while Aniline Cyclization is cost-effective for multi-gram scale-up.[1][2]

Diagram: Synthetic Logic Flow

SynthesisPathways cluster_0 Route A: Buchwald-Hartwig (Preferred) cluster_1 Route B: Aniline Cyclization (Scale-Up) S1 1-Bromo-3-chloro- 4-fluorobenzene Cat1 Pd(OAc)2 / BINAP NaOtBu, Toluene S1->Cat1 Pip1 Piperidine Pip1->Cat1 Prod1 1-(3-Chloro-4- fluorophenyl)piperidine Cat1->Prod1 100°C, 12h S2 3-Chloro-4- fluoroaniline Base K2CO3 / DMF KI (cat) S2->Base Alk 1,5-Dibromopentane Alk->Base Prod2 1-(3-Chloro-4- fluorophenyl)piperidine Base->Prod2 90°C, 18h

Caption: Comparative synthetic routes. Route A utilizes palladium catalysis for precision; Route B utilizes classical alkylation for bulk synthesis.[1]

Protocol A: Buchwald-Hartwig Amination (Standardized)

Best for: High purity, medicinal chemistry libraries.[1][2]

  • Reagent Prep: In a glovebox or under Argon, charge a reaction vial with 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), piperidine (1.2 eq), NaOtBu (1.4 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) or XPhos (2 mol%).[2]

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Bis-Alkylation of Aniline

Best for: Cost-efficiency, avoiding heavy metals.[1][2]

  • Dissolution: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in DMF (5 volumes).

  • Base Addition: Add K₂CO₃ (2.5 eq) and KI (0.1 eq, catalytic) to accelerate the Finkelstein reaction.

  • Alkylation: Dropwise add 1,5-dibromopentane (1.1 eq) at room temperature to control exotherm.

  • Cyclization: Heat the slurry to 90°C for 16–24 hours. Monitor by LCMS for disappearance of the mono-alkylated intermediate.[1][2]

  • Workup: Dilute with water (10 volumes) to precipitate the product or extract with MTBE.

Analytical Characterization Standards

To ensure compound integrity, the following spectral signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Expect a complex splitting pattern due to F-coupling.[1][2]

      • δ ~6.90 (dd, 1H, J=9.0, 2.8 Hz, H-2 aromatic)[1]

      • δ ~6.75 (ddd, 1H, J=9.0, 4.0, 2.8 Hz, H-6 aromatic)[1]

      • δ ~7.00 (t, 1H, J=9.0 Hz, H-5 aromatic, large J_H-F coupling)

    • Piperidine Ring:

      • δ ~3.10 (t, 4H, N-CH₂)[1]

      • δ ~1.70 (m, 4H, C3/C5-H)[1]

      • δ ~1.55 (m, 2H, C4-H)[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Look for the C-F doublet splitting (J ~240 Hz) around 150-155 ppm.[1][2]

    • C-N aromatic carbon signal around 148 ppm.[1][2]

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]⁺ = 214.07 (³⁵Cl) and 216.07 (³⁷Cl) in a 3:1 ratio.[2]

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This scaffold is frequently employed as a bioisostere for 1-(3-chloro-4-fluorophenyl)piperazine (mCPP analog) .[1][2]

  • Metabolic Stability: The piperazine nitrogen (N4) is a metabolic "soft spot," prone to oxidation or conjugation. Replacing it with the carbon of the piperidine ring (C4) blocks this pathway, extending half-life (

    
    ).
    
  • Selectivity Tuning: The removal of the distal nitrogen hydrogen bond donor often reduces off-target binding to certain GPCRs while maintaining hydrophobic interactions in the binding pocket.

Diagram: Pharmacophore & Metabolic Logic

Bioisostere cluster_mcpp Original Pharmacophore (Piperazine Core) cluster_pip Optimized Scaffold (Piperidine Core) MCPP 3-Cl-4-F-Phenylpiperazine (mCPP Analog) Issue Risk: N-Oxidation Risk: Non-specific H-Bonding MCPP->Issue Target 1-(3-Cl-4-F-Phenyl)piperidine Issue->Target Bioisosteric Replacement Benefit Benefit: Increased Lipophilicity (+LogP) Benefit: Metabolic Block (C4) Benefit: CNS Penetration Target->Benefit

Caption: Strategic transition from piperazine to piperidine scaffolds to improve metabolic stability and CNS penetration.

Known Target Classes
  • Serotonin Receptors (5-HT): Ligands containing this moiety often show affinity for 5-HT2A and 5-HT2C receptors [2].[1][2]

  • Sigma Receptors: The lipophilic cationic nature (at endosomal pH) makes it a privileged structure for Sigma-1 receptor binding.[1][2]

  • Enzyme Inhibitors: Used in the synthesis of inhibitors for PDE2a (Phosphodiesterase) and HBV capsid assembly modulators [3].

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H411: Toxic to aquatic life with long-lasting effects (due to halogenation).[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is prone to oxidation over prolonged periods; conversion to the hydrochloride salt is recommended for long-term archiving.[1][2]

References

  • PubChem. (2025).[2] Compound Summary: 3-Chloro-4-fluorophenylpiperazine (Analogous Structure Data). National Library of Medicine.[2] Retrieved from [Link]

  • Scientific Update. (2019).[2] The Role of Fluorinated Piperidines in Drug Discovery. Retrieved from [Link]

  • Johnson Matthey. (2025).[2] Buchwald-Hartwig Amination Catalysts and Protocols. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the putative mechanism of action of the novel research compound, 1-(3-Chloro-4-fluorophenyl)piperidine. Given the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to propose a scientifically grounded hypothesis for its biological activity. Furthermore, it outlines a comprehensive suite of in-vitro experimental protocols essential for the definitive characterization of its pharmacological profile.

Introduction and Postulated Primary Mechanism of Action

This compound is a synthetic compound featuring a piperidine ring linked to a 3-chloro-4-fluorophenyl moiety. This structural motif is of significant interest in medicinal chemistry, as variations are present in numerous centrally active agents.[1] Notably, the phenylpiperidine scaffold is a core component of molecules designed to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

The presence of a halogenated phenyl ring attached to a piperidine nitrogen is a key feature in ligands that target these transporters. For instance, the potent selective serotonin reuptake inhibitor (SSRI) Paroxetine contains a fluorophenylpiperidine core. Moreover, the structurally related 3-Chloro-4-fluorophenylpiperazine (3,4-CFPP) has been identified as a psychoactive substance with anticipated effects on serotonergic, dopaminergic, and adrenergic systems.[1]

Based on these structural precedents, the primary hypothesized mechanism of action for this compound is the modulation of monoamine transporter function. It is plausible that this compound acts as an inhibitor of reuptake for one or more of the key neurotransmitters: dopamine, serotonin, and norepinephrine. The specific affinity and selectivity for each transporter remain to be elucidated.

This guide will now detail the requisite experimental workflows to rigorously test this hypothesis and fully characterize the compound's mechanism of action.

Experimental Workflows for Mechanistic Elucidation

To comprehensively define the mechanism of action of this compound, a multi-faceted approach employing a series of validated in-vitro assays is essential. The following sections provide detailed protocols for these critical experiments.

Assessment of Monoamine Transporter Binding Affinity

The initial and most fundamental step is to determine if this compound directly interacts with DAT, SERT, and NET. This is achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assay for DAT, SERT, and NET [2][3][4]

  • Membrane Preparation:

    • Utilize cell lines stably expressing human recombinant DAT, SERT, or NET (e.g., HEK293 or CHO cells), or rodent brain tissue homogenates (e.g., rat striatum for DAT, whole brain minus striatum for SERT and NET).

    • Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add in sequence:

      • Assay buffer.

      • A known concentration of the appropriate radioligand:

        • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.[3]

        • For SERT: [³H]Citalopram or [³H]Paroxetine.[3]

        • For NET: [³H]Nisoxetine or [³H]Tomoxetine.[3]

      • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM) or a known reference compound (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET) for the standard curve.

      • The prepared cell membranes (typically 5-50 µg of protein per well).

    • For the determination of non-specific binding, include wells with a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). Total binding is determined in the absence of any competing ligand.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the dried filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (inhibitory concentration 50%) value using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile

Target TransporterRadioligandKi (nM) of this compoundReference CompoundReference Ki (nM)
DAT[³H]WIN 35,428To be determinedCocaineKnown value
SERT[³H]CitalopramTo be determinedFluoxetineKnown value
NET[³H]NisoxetineTo be determinedDesipramineKnown value

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_end Termination & Detection cluster_analysis Data Analysis prep1 Cell Culture/Tissue Dissection prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Add Buffer, Radioligand, Test Compound & Membranes prep4->assay1 assay2 Incubate to Equilibrium end1 Rapid Vacuum Filtration assay2->end1 end2 Wash Filters end1->end2 end3 Scintillation Counting end2->end3 analysis1 Calculate Specific Binding end3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Functional Characterization of Transporter Activity

While binding assays confirm interaction, they do not reveal the functional consequence (i.e., inhibition or stimulation of transport). Functional uptake assays are therefore crucial to determine the effect of this compound on the transport of monoamines.

Protocol: In-Vitro Functional Uptake Assay [2][5][6][7]

  • Cell Culture:

    • Plate cells stably expressing DAT, SERT, or NET in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for a short period (e.g., 10-20 minutes).

    • Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) and unlabeled substrate to achieve a final concentration near the Km for each transporter.

    • Allow the uptake to proceed for a defined, linear time period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer.

  • Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of substrate taken up at each concentration of the test compound.

    • Plot the percentage of inhibition of uptake against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value for the inhibition of uptake using non-linear regression.

Data Presentation: Functional Uptake Inhibition

Target TransporterSubstrateIC₅₀ (nM) of this compoundReference InhibitorReference IC₅₀ (nM)
DAT[³H]DopamineTo be determinedCocaineKnown value
SERT[³H]SerotoninTo be determinedFluoxetineKnown value
NET[³H]NorepinephrineTo be determinedDesipramineKnown value

Visualization: Functional Uptake Assay Workflow

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_termination Termination & Lysis cluster_data_acq Data Acquisition & Analysis cell1 Plate Transfected Cells (96-well plate) cell2 Grow to Confluence cell1->cell2 proc1 Wash Cells cell2->proc1 proc2 Pre-incubate with Test Compound proc1->proc2 proc3 Add Radiolabeled Substrate proc2->proc3 proc4 Incubate at 37°C proc3->proc4 term1 Aspirate & Wash with Cold Buffer proc4->term1 term2 Lyse Cells term1->term2 data1 Scintillation Counting term2->data1 data2 Plot Inhibition Curve data1->data2 data3 Calculate IC50 data2->data3

Caption: Workflow for Functional Uptake Assay.

Screening for Off-Target G-Protein Coupled Receptor (GPCR) Activity

Many centrally active compounds exhibit polypharmacology. It is therefore prudent to screen this compound for activity at common GPCR targets, particularly those involved in monoaminergic signaling (e.g., dopamine and serotonin receptors). The GTPγS binding assay is a valuable tool for this purpose as it provides a functional readout of G-protein activation.[8][9][10][11][12]

Protocol: [³⁵S]GTPγS Binding Assay [8][9][10][11][12]

  • Membrane Preparation:

    • Prepare membranes from cells expressing the GPCR of interest, as described in the radioligand binding assay protocol.

  • Assay Components:

    • Assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • The test compound (this compound).

    • A known agonist for the receptor as a positive control.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, assay buffer with GDP, and varying concentrations of the test compound or the reference agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

  • Data Acquisition and Analysis:

    • Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.

    • Determine the EC₅₀ (effective concentration 50%) and Emax (maximum effect) relative to the reference agonist.

Visualization: GPCR Signaling and GTPγS Assay Principle

G cluster_gpcr GPCR Signaling Cascade cluster_assay [35S]GTPγS Assay Principle agonist Agonist gpcr GPCR agonist->gpcr Binds g_protein Gα(GDP)βγ gpcr->g_protein Activates g_protein_active Gα(GTP) + Gβγ g_protein->g_protein_active GDP/GTP Exchange g_alpha_gdp Gα(GDP) effector Effector (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates gtp_gamma_s [35S]GTPγS g_alpha_gtp_s Gα([35S]GTPγS) (Stable & Measurable) gtp_gamma_s->g_alpha_gtp_s Binds g_alpha_gdp->g_alpha_gtp_s Replaces GDP upon GPCR activation

Caption: Principle of GPCR activation and the GTPγS binding assay.

Conclusion and Future Directions

This guide has proposed a primary mechanism of action for this compound centered on the modulation of monoamine transporters, based on the established pharmacology of its structural analogs. The detailed experimental protocols provided herein offer a clear and robust pathway for the definitive characterization of this compound's pharmacological profile.

Successful execution of these assays will not only elucidate the primary mechanism of action but also reveal its selectivity and potential for off-target effects. This foundational knowledge is indispensable for any further development of this compound as a research tool or a potential therapeutic agent. Subsequent in-vivo studies would then be warranted to investigate its pharmacokinetic properties and behavioral effects, guided by the in-vitro data generated through the methodologies outlined in this guide.

References

  • ChemRxiv. (2023, September 7). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. Retrieved from [Link]

  • PubMed Central. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • PubMed. (2005, December 15). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays. Retrieved from [Link]

  • Frontiers. (2024, April 23). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MD Biosciences. (2024, March 27). Biomarker Detection for CNS Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • Poster Board #1899. (n.d.). In silico methods to assess CNS penetration of small molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, October 28). (PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • YouTube. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling - Preview. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

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Technical Guide: 1-(3-Chloro-4-fluorophenyl)piperidine in Medicinal Chemistry

[1][2]

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 1033201-89-6) is a specialized heterocyclic building block utilized in the synthesis of psychoactive pharmacophores and enzyme inhibitors.[1][2][3][4] Functioning as a lipophilic bioisostere of simple phenylpiperidines, this scaffold is critical in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically within the serotonergic (5-HT) and dopaminergic landscapes.[1][2]

This guide details the physicochemical rationale for its use, validated synthesis protocols, and its application in optimizing metabolic stability during lead development.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]

The 3-chloro-4-fluoro substitution pattern is not arbitrary; it is a strategic medicinal chemistry tactic designed to modulate both electronic distribution and metabolic clearance .[1][2]

PropertyDataRelevance
IUPAC Name This compoundOfficial nomenclature
CAS Number 1033201-89-6Unique identifier
Molecular Formula C₁₁H₁₃ClFNCore scaffold
Molecular Weight 213.68 g/mol Fragment-based drug design compliant
LogP (Calc) ~3.2 - 3.5High lipophilicity aids CNS penetration
pKa (Calc) ~8.5 - 9.0 (Piperidine N)Protonated at physiological pH (critical for receptor binding)
H-Bond Acceptors 1 (F)Fluorine acts as a weak acceptor
Structural Significance[1][2][3][7]
  • Metabolic Blockade: The 4-Fluoro substituent blocks para-hydroxylation, a primary metabolic pathway for phenyl rings mediated by Cytochrome P450 (CYP) enzymes.[1][2] This extends the biological half-life of derived ligands.[2]

  • Hydrophobic Filling: The 3-Chloro group adds significant lipophilic bulk, often exploiting hydrophobic pockets in receptor active sites (e.g., 5-HT2A or Dopamine D2) to increase binding affinity.[1][2]

  • Piperidine Nitrogen: Serves as the essential basic center, forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.[1][2]32) in aminergic GPCRs.[1]

Synthesis Protocol: Buchwald-Hartwig Amination[1][2]

While Nucleophilic Aromatic Substitution (SNAr) is possible with highly activated rings, the 3-chloro-4-fluoro motif is best installed via Palladium-catalyzed cross-coupling to ensure regioselectivity and yield.[1][2]

Reaction Scheme

Precursors: 4-Bromo-2-chloro-1-fluorobenzene + Piperidine Catalyst: Pd₂(dba)₃ / BINAP Base: Sodium tert-butoxide (NaOtBu)[1][2]

SynthesispathStart14-Bromo-2-chloro-1-fluorobenzeneIntermediatePd-Amine Complex(Oxidative Addition)Start1->IntermediateStart2PiperidineStart2->IntermediateReagentsPd2(dba)3 (1 mol%)BINAP (2 mol%)NaOtBu (1.5 eq)Toluene, 100°CReagents->IntermediateProductThis compound(>90% Yield)Intermediate->ProductReductive Elimination

Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselective C-N bond formation.[1][2]

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with 4-Bromo-2-chloro-1-fluorobenzene (1.0 eq), Piperidine (1.2 eq), Pd₂(dba)₃ (1.0 mol%), BINAP (2.0 mol%), and NaOtBu (1.5 eq).

  • Solvation: Add anhydrous Toluene (5 mL/mmol). Seal the vial with a crimp cap containing a PTFE septum.[2]

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Monitor consumption of the aryl halide via TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2]

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues.[2] Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H-NMR and HRMS.

Pharmacological Applications & SAR Logic[1][2][3]

This compound is rarely a drug in itself but is a privileged substructure .[2] It is used to probe the "halogen effect" in drug discovery.[2]

Target Systems
  • Serotonin Receptors (5-HT): The phenylpiperidine core is a classic scaffold for 5-HT2A antagonists and SSRIs (e.g., Paroxetine analogs).[1][2] The 3-Cl, 4-F pattern often improves selectivity over adrenergic receptors.[1][2]

  • Sigma Receptors (σ1/σ2): Highly lipophilic amines like this compound show high affinity for Sigma-1 receptors, which are targets for neuropathic pain and neuroprotection.[1][2]

Experimental Workflow: Metabolic Stability Assay

To validate the utility of the 4-Fluoro substitution, researchers compare this compound against its non-fluorinated analog (1-(3-chlorophenyl)piperidine).[1][2]

Protocol: Microsomal Stability (In Vitro)

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1]

  • Sampling: Take aliquots at t=0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: The 3-Cl-4-F analog should show a lower

      
       (longer half-life) compared to the 3-Cl  analog due to blockage of the para-position.[1][2]
      

SAR_LogicHitHit Compound(Phenylpiperidine Core)ProblemIssue: Rapid Metabolic Clearance(Para-hydroxylation)Hit->ProblemStrategyStrategy: Halogen Scan(Bioisosteric Replacement)Problem->StrategyAnalog1Analog A: 4-H (Unsubstituted)High ClearanceStrategy->Analog1Analog2Analog B: 4-F (Fluorine Block)Blocked MetabolismStrategy->Analog2Analog3Analog C: 3-Cl-4-F (Dual Sub)High Potency + StabilityStrategy->Analog3OptimizationIn Vivo PK StudiesAnalog3->OptimizationLead Candidate

Figure 2: SAR optimization workflow demonstrating the strategic insertion of the 3-Cl-4-F moiety.

Safety & Handling (MSDS Summary)

As a research chemical, this compound must be treated as a potential irritant and centrally active substance.[1][2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the piperidine nitrogen.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10226685, 1-(3-Chloro-4-fluorophenyl)piperazine (Structural Analog Reference). Retrieved from [Link][1]

  • Scientific Update. (2019). Fluorine and Piperidine: A Dynamic Duo in Medicinal Chemistry. Retrieved from [Link][1]

The Discovery and Development of 1-(3-Chloro-4-fluorophenyl)piperidine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(3-chloro-4-fluorophenyl)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships (SAR) of this important class of compounds. We will delve into the rationale behind the selection of this molecular core, detail robust synthetic protocols for its elaboration, and analyze the key structural modifications that modulate its pharmacological activity, with a particular focus on its role as a potent and selective dopamine D4 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Strategic Value of the Piperidine Moiety in CNS Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design can be attributed to several key factors:

  • Metabolic Stability: The saturated nature of the piperidine ring generally confers a high degree of metabolic stability, a crucial attribute for orally bioavailable drugs.

  • Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.

  • Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with the acidic residues often found in receptor binding pockets.

  • Synthetic Tractability: The piperidine core is readily accessible through a variety of well-established synthetic methodologies, making it an attractive starting point for library synthesis and lead optimization.[1]

The 1-arylpiperidine substructure, in particular, is a common feature in many CNS-active drugs, where the aryl group often serves as a key recognition element for aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2][3] The specific substitution pattern on the aryl ring, in this case, a 3-chloro and a 4-fluoro group, is a deliberate design choice aimed at modulating the electronic and steric properties of the molecule to achieve a desired pharmacological profile. The presence of halogens can influence factors such as receptor binding affinity, metabolic stability, and brain penetrance.[4]

This guide will focus specifically on the this compound core, a scaffold that has shown particular promise in the development of selective ligands for the dopamine D4 receptor, a target of significant interest for the treatment of various neuropsychiatric disorders.[5][6]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several reliable synthetic routes. The choice of a particular strategy will often depend on the desired substitution pattern on the piperidine ring and the availability of starting materials.

General Synthetic Approach: Nucleophilic Substitution

A common and straightforward method for the synthesis of the core structure involves the nucleophilic substitution of a suitable haloaromatic compound with piperidine or a substituted piperidine.

Scheme 1: General Nucleophilic Aromatic Substitution

G A 3-Chloro-4-fluoro-1-halobenzene C This compound A->C Base, Solvent, Heat B Piperidine B->C

Caption: General scheme for the synthesis of the core scaffold.

A more versatile approach for creating diverse derivatives involves the alkylation of piperidine with a 3-chloro-4-fluorobenzyl halide.[4]

Detailed Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorobenzyl)piperidine

This protocol describes a representative procedure for the synthesis of a key intermediate, which can then be further modified.

Materials:

  • Piperidine

  • 3-Chloro-4-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 3-chloro-4-fluorobenzyl bromide (1.0 equivalent) in acetonitrile dropwise to the stirred suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(3-chloro-4-fluorobenzyl)piperidine.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the benzyl bromide.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Workup: The aqueous workup with sodium bicarbonate is to remove any remaining acidic impurities, and the brine wash is to remove any residual water from the organic layer.

Pharmacological Profile: Targeting the Dopamine D4 Receptor

The this compound scaffold has been extensively explored for its interaction with dopamine receptors, particularly the D4 subtype.[5][6] The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the limbic regions of the brain, including the prefrontal cortex, amygdala, and hippocampus. This restricted expression pattern, compared to other dopamine receptor subtypes, makes it an attractive target for the development of therapeutics with a reduced risk of motor side effects.[5]

D4 receptor antagonists have shown therapeutic potential in preclinical models of several CNS disorders, including:

  • Schizophrenia: Atypical antipsychotics often exhibit D4 receptor antagonism as part of their pharmacological profile.

  • L-DOPA-induced dyskinesia in Parkinson's disease: Selective D4 antagonists have been shown to attenuate these debilitating motor complications.[5]

  • Substance use disorders: The D4 receptor is implicated in the rewarding effects of drugs of abuse.

  • Glioblastoma: Recent studies have suggested a potential role for D4 antagonists in the treatment of this aggressive brain tumor.[7]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be finely tuned by modifying various structural features of the molecule. The following sections outline the key SAR trends that have been observed for this class of compounds, with a focus on their affinity for the dopamine D4 receptor.

The Importance of the Aryl Substitution Pattern

The 3-chloro and 4-fluoro substituents on the phenyl ring are critical for high-affinity binding to the D4 receptor. The electron-withdrawing nature of these halogens influences the electronic properties of the aromatic ring and its interaction with the receptor.

Diagram of Key Pharmacophoric Features

G A Aryl Moiety (Key Recognition Element) B Piperidine Ring (Scaffold and Basic Center) A->B Directly Attached C Linker (Variable Length and Composition) B->C D Terminal Group (Modulates Potency and Selectivity) C->D

Caption: Key structural components influencing pharmacological activity.

Modifications to the Piperidine Ring and Linker

The nature of the linker connecting the piperidine nitrogen to other functionalities, as well as substitutions on the piperidine ring itself, can have a significant impact on potency and selectivity.

The following table summarizes the SAR for a series of this compound derivatives, highlighting the impact of structural modifications on their binding affinity for the human dopamine D4 receptor.

Compound IDR Group on Piperidine NitrogenLinkerTerminal GroupD4 Receptor Binding Affinity (Ki, nM)Reference
1 H-->1000[5]
2 -CH₂-3,4-difluorophenyl2.6[5]
3 -CH₂-3-fluorophenyl5.5[5]
4 -(CH₂)₃-3,4-dihydroquinolin-2(1H)-oneHigh Affinity[7]
5 -(CH₂)₄-3,4-dihydroquinolin-2(1H)-oneHigh Affinity[7]

Key SAR Insights:

  • N-Alkylation is Crucial: Direct attachment of the 3-chloro-4-fluorophenyl ring to the piperidine nitrogen (as in the core scaffold) generally leads to low D4 receptor affinity. The introduction of a linker and a terminal group is essential for potent antagonism.

  • Optimal Linker Length: The length and nature of the alkyl linker between the piperidine and a terminal aromatic group can significantly influence binding affinity. Propyl and butyl linkers have been shown to be effective.[7]

  • Terminal Aromatic Group: The nature of the terminal aromatic group plays a critical role in receptor recognition. Substituted phenyl and heterocyclic groups have been successfully employed.[5]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active compounds. Future research in this area is likely to focus on:

  • Improving Selectivity: Further optimization of the scaffold to achieve even greater selectivity for the D4 receptor over other dopamine receptor subtypes and other CNS targets.

  • Enhancing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring New Therapeutic Applications: Investigating the potential of these compounds in a wider range of CNS and other disorders where the D4 receptor is implicated.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(3), 973. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). International Journal of Molecular Sciences, 24(13), 10767. [Link]

  • Structures of CNS-active drugs with common aryl-alkyl-amine groups... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Current Medicinal Chemistry, 29(16), 2837-2863. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

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The 1-(3-Chloro-4-fluorophenyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Phenylpiperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. When coupled with a substituted phenyl ring, the resulting phenylpiperidine core becomes a powerful engine for drug discovery, found in numerous approved drugs targeting a wide array of biological systems.

This guide delves into the specific and strategic advantages of the 1-(3-chloro-4-fluorophenyl)piperidine scaffold. The deliberate incorporation of chlorine and fluorine atoms on the phenyl ring is a key design element. The 4-fluoro substitution can enhance metabolic stability and improve oral bioavailability by blocking a potential site of oxidative metabolism. The 3-chloro group, with its electron-withdrawing nature and steric bulk, can modulate the pKa of the piperidine nitrogen and influence binding affinity and selectivity for target proteins. This strategic halogenation pattern makes the this compound core a highly attractive starting point for the development of novel therapeutics.

This technical guide will explore the synthesis, derivatization, and biological evaluation of compounds based on this privileged scaffold, providing insights into its application in diverse therapeutic areas, from neurodegenerative diseases to oncology and infectious diseases. We will dissect the structure-activity relationships that govern the efficacy of these compounds and provide detailed experimental protocols to empower researchers in their own discovery efforts.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. The choice of a specific route will often depend on the desired substitution pattern on the piperidine ring and the availability of starting materials.

Core Synthesis: Reductive Amination

A common and efficient method for the synthesis of the this compound scaffold is the reductive amination of a suitable piperidone precursor with 3-chloro-4-fluoroaniline.

Experimental Protocol: Synthesis of 1-(3-chloro-4-fluorophenyl)piperidin-4-one

Materials:

  • 1-Boc-4-piperidone

  • 3-chloro-4-fluoroaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in dichloroethane (DCE), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the Boc-protected intermediate.

  • To a solution of the Boc-protected piperidine in a suitable solvent (e.g., dichloromethane), add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the product can be precipitated from a suitable solvent like diethyl ether. Otherwise, neutralize with a base to obtain the free amine.

Synthesis_Workflow

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been explored as a versatile starting point for the development of therapeutic agents in several key areas. The following sections highlight some of these applications and the corresponding SAR insights.

Anticancer Activity: Targeting Hematological Malignancies

Derivatives of the phenylpiperidine core have shown promise as anticancer agents. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which can be considered analogs of the core scaffold, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1]

Compound/AnalogR1 (Aryl Group)R2 (Aryl Group)Cell LineIC50 (µM)
Analog 1 4-Chlorophenyl4-ChlorophenylMyeloma12.5
Analog 2 4-Fluorophenyl4-FluorophenylLeukemia25
Analog 3 4-Methoxyphenyl4-MethoxyphenylMyeloma> 50

Data synthesized from studies on similar piperidin-4-one scaffolds.[1]

The data suggests that electron-withdrawing groups on the aryl substituents at the 2 and 6 positions of the piperidin-4-one ring are favorable for cytotoxic activity. The presence of chloro and fluoro groups on these phenyl rings resulted in more potent compounds compared to the electron-donating methoxy group. This highlights the importance of the electronic properties of the substituents in this class of compounds.

Neuroscience: Modulation of Serotonin Receptors

The phenylpiperidine scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors. While no marketed drug contains the exact this compound core, the closely related antidepressant, Paroxetine, features a 4-(4-fluorophenyl)piperidine moiety. This underscores the potential of this class of compounds to modulate serotonergic signaling.

Further exploration in this area has led to the development of PET ligands for the 5-HT1A receptor, which incorporate a modified 1-(3-chloro-4-fluorophenyl) group, demonstrating the utility of this substitution pattern in designing CNS-active molecules.

Antiviral Research: Hepatitis B Virus (HBV) Capsid Assembly Modulators

The this compound scaffold has been identified as a potential starting point for the development of hepatitis B virus (HBV) capsid assembly modulators.[2] These modulators are a promising class of antiviral agents that interfere with the formation of the viral capsid, a crucial step in the HBV life cycle.[3]

The development of compounds targeting HBV capsid assembly often involves high-throughput screening followed by medicinal chemistry optimization. The this compound core provides a synthetically accessible and readily diversifiable scaffold for such efforts.

Experimental Protocol: In Vitro HBV Capsid Assembly Assay

This protocol describes a fluorescence-based assay to screen for compounds that modulate the assembly of the HBV core protein (Cp).

Materials:

  • Purified recombinant HBV Cp149 (the assembly-competent domain of the core protein)

  • Fluorescently labeled Cp149 (e.g., with a cysteine-reactive dye)

  • Assembly buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Protein Preparation: Prepare a mixture of unlabeled and labeled Cp149 in assembly buffer. The ratio of labeled to unlabeled protein should be optimized to give a good signal-to-noise ratio.

  • Compound Plating: Serially dilute the test compounds in DMSO and then further dilute into the assembly buffer. Dispense the compound solutions into the wells of a 384-well plate. Include appropriate controls (DMSO vehicle for 0% inhibition and a known capsid assembly modulator for 100% inhibition).

  • Initiation of Assembly: Initiate the capsid assembly by adding the Cp149 protein mixture to each well of the plate containing the test compounds.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for capsid assembly to occur.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence can indicate the formation of larger capsid structures, while a decrease may suggest inhibition of assembly.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HBV_Assay_Workflow

Pharmacokinetic Considerations: The Role of Fluorine

The inclusion of a fluorine atom at the 4-position of the phenyl ring is a deliberate and strategic choice in the design of the this compound scaffold. Fluorine substitution can have a profound impact on the pharmacokinetic properties of a drug molecule.

PropertyImpact of 4-Fluoro SubstitutionRationale
Metabolic Stability Generally increasedThe carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. Fluorine at the 4-position blocks a common site of aromatic hydroxylation by cytochrome P450 enzymes.
Lipophilicity IncreasedFluorine is a lipophilic atom, and its introduction can increase the overall lipophilicity of the molecule. This can enhance membrane permeability and oral absorption.
Oral Bioavailability Often improvedA combination of increased metabolic stability and enhanced absorption can lead to higher oral bioavailability.
pKa Can be modulatedThe electron-withdrawing nature of fluorine can influence the basicity of the piperidine nitrogen, which can affect its binding to the target protein and its pharmacokinetic properties.

It is important to note that while fluorination can offer significant advantages, it can also introduce challenges. For example, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, a careful balance of physicochemical properties is essential during the lead optimization process.

Conclusion and Future Directions

The this compound scaffold represents a privileged and versatile starting point for drug discovery endeavors. Its synthetic tractability, coupled with the beneficial physicochemical properties imparted by the strategic placement of chloro and fluoro substituents, makes it an attractive core for the development of novel therapeutic agents across a range of diseases.

Future research in this area will likely focus on:

  • Expansion of the SAR: Systematic exploration of a wider range of substituents on both the piperidine and phenyl rings will be crucial to identify novel compounds with improved potency and selectivity.

  • Novel Therapeutic Targets: The application of this scaffold to new and emerging biological targets will continue to be an active area of research.

  • Advanced Drug Delivery: The development of novel formulations and drug delivery strategies for compounds based on this scaffold could further enhance their therapeutic potential.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the power of the this compound scaffold to drive the discovery and development of the next generation of innovative medicines.

References

  • Guan H, Zhao G, Chen W, Wu G, Liu H, Jiang X, Li S, Wang LL. The novel compound Z060228 inhibits assembly of the HBV capsid. Life Sci. 2015;133:1-7.
  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link].

  • European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available from: [Link].

  • MDPI. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Available from: [Link].

  • MDPI. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Available from: [Link].

  • MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Available from: [Link].

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link].

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link].

  • NIH. Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Available from: [Link].

  • NIH. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available from: [Link].

  • NIH. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link].

  • NIH. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link].

  • NIH. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link].

  • Organic & Biomolecular Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Available from: [Link].

  • PubMed. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Available from: [Link].

  • PubMed. Pharmacokinetics of opioids in renal dysfunction. Available from: [Link].

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  • PubMed. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Available from: [Link].

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Technical Guide: 1-(3-Chloro-4-fluorophenyl)piperidine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the characterization and application of 1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 1033201-89-6) in receptor binding studies.

Executive Summary

This compound is a pharmacologically significant phenylpiperidine scaffold used primarily in the investigation of Sigma (σ) receptors and as a structural probe for Serotonin (5-HT) and Dopamine (D) receptor subtypes. Unlike its piperazine analog (the well-known serotonergic agent mCPP), the piperidine moiety alters the hydrogen bond donor/acceptor profile, shifting affinity profiles toward chaperone proteins (Sigma-1) and modifying G-protein coupled receptor (GPCR) interaction kinetics.

This guide details the physicochemical properties, receptor binding protocols, and data analysis frameworks required to utilize this ligand effectively in drug discovery and pharmacological profiling.

Chemical & Pharmacological Profile

Structural Significance

The compound consists of a piperidine ring attached to a phenyl group substituted at the meta (3-) and para (4-) positions with Chlorine and Fluorine, respectively.[1][2][3]

  • Piperidine Ring: Provides the basic nitrogen (pKa ~9.0–9.5) necessary for electrostatic interaction with the conserved aspartate residue in aminergic GPCR binding pockets (e.g., Asp3.32).

  • 3-Cl, 4-F Substitution: The halogen atoms increase lipophilicity (LogP) and metabolic stability. The 4-Fluorine atom specifically modulates the electron density of the aromatic ring, influencing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor active site.
    
Target Receptors & Selectivity

While often used as a scaffold, the intact molecule exhibits specific binding characteristics:

  • Primary Target: Sigma-1 Receptor (σ1R) . Phenylpiperidines are a privileged class for σ1R binding. The ligand acts as a chaperone modulator, influencing Ca²⁺ signaling and cellular stress responses.

  • Secondary Targets: 5-HT₂A/2C and Dopamine D₂ receptors (often with lower affinity than the piperazine analog, serving as a selectivity filter in SAR studies).

Physicochemical Properties (Estimated)
PropertyValue (Approx.)Relevance to Assay
Molecular Weight 213.68 g/mol Calculation of Molar concentrations.
LogP ~3.2 – 3.5Requires <1% DMSO in assay buffer to prevent precipitation.
pKa ~9.2Positively charged at physiological pH (7.4).
Solubility Low in water; Soluble in DMSO, EthanolPrepare 10 mM stock in 100% DMSO.

Experimental Protocols: Receptor Binding Studies

Critical Reagents & Buffer Systems
  • Assay Buffer (Standard): 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Radioligand (for σ1R): [³H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).

  • Radioligand (for σ2R): [³H]-DTG (in the presence of unlabeled (+)-pentazocine to mask σ1 sites).

  • Non-Specific Binding (NSB) Determinant: Haloperidol (10 µM) or GBR-12909.

Membrane Preparation Workflow

High-quality membrane fractions are essential for reproducible Ki values.

MembranePrep Tissue Tissue/Cell Harvest (Brain or HEK293) Homogenize Homogenization (Polytron, Ice-cold Buffer) Tissue->Homogenize Centrifuge1 Low Speed Spin (1,000 x g, 10 min) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Supernatant Pellet Resuspend Pellet (Wash Step) Centrifuge1->Pellet Discard Pellet Centrifuge2 High Speed Spin (40,000 x g, 20 min) Supernatant->Centrifuge2 Centrifuge2->Pellet FinalSpin Final Spin (40,000 x g, 20 min) Pellet->FinalSpin Storage Store at -80°C (Protein Quantification) FinalSpin->Storage

Figure 1: Membrane preparation workflow for isolating receptor-rich fractions from tissue or transfected cells.

Competition Binding Assay (Protocol)

This protocol determines the affinity (


) of this compound by displacing a known radioligand.
  • Preparation of Dilutions:

    • Prepare serial dilutions of this compound in Assay Buffer ranging from

      
       M to 
      
      
      
      M.
    • Note: Ensure final DMSO concentration is < 1% to avoid solvent effects on the receptor.

  • Incubation Setup (96-well plate):

    • Total Binding (TB): 150 µL Membrane + 25 µL Radioligand + 25 µL Buffer.

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Radioligand + 25 µL Haloperidol (10 µM).

    • Test Sample: 150 µL Membrane + 25 µL Radioligand + 25 µL this compound (varying concentrations).

  • Equilibration:

    • Incubate at 37°C for 60–90 minutes (or 25°C for 120 mins) to reach equilibrium.

    • Expert Insight: Phenylpiperidines are lipophilic; longer incubation times ensure equilibrium is reached within the membrane lipid bilayer.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding).

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM) using a beta counter.

Data Analysis & Interpretation

Calculation of and

Raw CPM data must be normalized to Specific Binding (


). Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):


Convert


 to the inhibition constant (

) using the Cheng-Prusoff Equation :


  • 
     = Concentration of Radioligand used (nM).
    
  • 
     = Dissociation constant of the Radioligand (determined via Saturation Binding).
    
Interpreting the Hill Slope
  • Slope ≈ 1.0: Indicates competitive binding at a single site (Standard profile for σ1R).

  • Slope < 1.0: Suggests negative cooperativity or binding to multiple sites (e.g., mixed σ1/σ2 or 5-HT/DA binding). Action: Perform saturation binding to verify receptor density (

    
    ).
    

Mechanism of Action: Sigma-1 Receptor Modulation

Upon binding to the Sigma-1 receptor (located at the Mitochondria-Associated ER Membrane), this compound likely modulates the chaperone activity of the receptor.

SigmaPathway Ligand This compound Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding BiP BiP (GRP78) Dissociation Sigma1->BiP Activation IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperoning CaFlow Ca2+ Flux (ER to Mitochondria) IP3R->CaFlow Modulates Response Cellular Response: Neuroprotection / Anti-amnesic CaFlow->Response

Figure 2: Putative signaling pathway for Sigma-1 receptor modulation by phenylpiperidine ligands.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store neat substance at 2-8°C. Solutions in DMSO should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

References

  • BenchChem. "this compound Research Chemical." BenchChem Product Database. Accessed 2024. Link

  • PubChem. "Compound Summary: this compound (CID 2779262)." National Library of Medicine. Link

  • Cobos, E. J., et al. "Pharmacology of Sigma-1 Receptors." Current Neuropharmacology, 2008. (Contextual grounding for Sigma-1 protocols).
  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973. Link

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An In-depth Technical Guide to the Psychoactive Properties of Fluorophenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which in turn can enhance pharmacokinetic profiles and reduce toxicity.[2] The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4] Consequently, the amalgamation of a fluorophenyl group with a piperidine moiety has given rise to a class of compounds with significant potential for modulating central nervous system (CNS) targets.[2][5] This guide provides a comprehensive technical overview of fluorophenyl piperidine derivatives, focusing on their synthesis, psychoactive properties, and the analytical methods crucial for their investigation. It is intended for researchers and professionals in drug development seeking to explore this chemical space.

Synthetic Pathways and Structural Diversity

The synthesis of fluorophenyl piperidine derivatives can be approached through various established and innovative routes, allowing for extensive structural diversification to probe structure-activity relationships (SAR).

Core Synthesis Strategies

A common and effective method for synthesizing the core 4-(4-fluorophenyl)piperidine structure involves the catalytic hydrogenation of a corresponding tetrahydropyridine precursor.[6][7] For instance, 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be reduced using hydrogen gas with a palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂) catalyst in a solvent like methanol.[6] Subsequent debenzylation yields the desired 4-(4-fluorophenyl)piperidine.

Another versatile approach begins with the Dieckmann condensation of an N-substituted bis(β-alkoxycarbonylethyl)amine, which forms a 4-piperidone that can be further elaborated.[8] This piperidone intermediate is a critical hub, allowing for the introduction of the fluorophenyl group via Grignard or other organometallic reactions, followed by dehydration and reduction to achieve the final piperidine ring.

More advanced, stereoselective methods are also being developed to control the spatial arrangement of substituents, which is often critical for biological activity. These can include intramolecular cyclization reactions of enynes or reductive amination cascades.[9]

The Influence of Fluorine Substitution

The position and number of fluorine atoms on the phenyl ring, as well as on the piperidine ring itself, can dramatically alter the compound's properties.[7] Fluorine's high electronegativity can modify the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the C-F bond can participate in orthogonal multipolar interactions with protein residues, potentially enhancing binding affinity.[3]

Recent research has highlighted that fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine atom, a phenomenon driven by stabilizing electrostatic interactions and hyperconjugation.[3][4] This conformational locking can be a powerful tool in rational drug design to present other pharmacophoric elements in a more defined orientation.

Pharmacological Profile and Psychoactive Properties

Fluorophenyl piperidine derivatives interact with a range of CNS targets, leading to diverse psychoactive effects. Their primary mechanisms of action often involve the modulation of monoamine transporters and receptors.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Interactions

A significant number of fluorophenyl piperidine derivatives exhibit high affinity for the dopamine transporter (DAT).[10][11] By blocking DAT, these compounds inhibit the reuptake of dopamine from the synaptic cleft, leading to increased dopaminergic neurotransmission.[11] This mechanism is associated with stimulant and euphoric effects, which can also contribute to abuse potential.[11][12]

Structure-activity relationship studies have shown that modifications to the N-benzyl substituent of certain 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines can fine-tune their affinity and selectivity for DAT versus the serotonin transporter (SERT).[10] For example, introducing a trifluoromethyl group at the ortho position of the N-benzyl ring can yield compounds that act as allosteric modulators of SERT.[10] This highlights the subtle structural changes that can dramatically alter the pharmacological profile.

NMDA Receptor Antagonism

Some fluorophenyl piperidine derivatives are structurally related to phencyclidine (PCP) and act as N-methyl-D-aspartate (NMDA) receptor antagonists. A notable example is 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP).[13] Antagonism of the NMDA receptor can lead to dissociative and psychotomimetic effects.[13] Preclinical studies using rodent models have demonstrated that these compounds can have significant abuse potential, as evidenced by self-administration paradigms.[13]

Structure-Activity Relationships (SAR)

The psychoactive profile of these derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for determining receptor/transporter affinity and selectivity.

  • Fluorophenyl Position: The substitution pattern on the phenyl ring influences electronic properties and potential interactions with the binding pocket.

  • Piperidine Ring Substitution: Additional substituents on the piperidine ring can modulate conformation and introduce new interaction points. For instance, a trifluoromethyl group at the 6-position of the piperidine has been shown to decrease clearance and improve oral bioavailability in some series.[14]

The table below summarizes the affinity of selected fluorophenyl piperidine derivatives for monoamine transporters.

CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)Reference
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-benzylpiperidineLow NanomolarVariableVery Low[10]
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidineLow AffinityAllosteric ModulatorLow Affinity[10]

Methodologies for Psychoactive Investigation

A multi-tiered approach is necessary to fully characterize the psychoactive properties of fluorophenyl piperidine derivatives, encompassing in vitro assays and in vivo behavioral models.

In Vitro Characterization

Objective: To determine the affinity of the test compounds for specific CNS receptors and transporters.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target of interest (e.g., DAT, SERT, NMDA receptor) from cell lines (e.g., HEK293) or rodent brain tissue.

  • Assay Buffer: Utilize a buffer system appropriate for the target, such as Tris-HCl with relevant ions.

  • Incubation: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

This protocol provides a quantitative measure of the compound's affinity for the target, which is a critical first step in understanding its potential psychoactive effects.

Objective: To assess the functional activity of the compounds at monoamine transporters.

Protocol:

  • Cell Culture: Use cells stably expressing the transporter of interest (e.g., DAT-HEK293 cells).

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled substrate (e.g., [³H]dopamine).

  • Uptake Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and quantify the amount of radiolabeled neurotransmitter taken up using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the specific uptake.

This assay validates the findings from binding assays and confirms whether a compound acts as an inhibitor or a substrate of the transporter.

In Vivo Behavioral Models

Objective: To evaluate the psychoactive effects of the compounds in living organisms.

Rationale: Compounds that enhance dopamine signaling, such as DAT inhibitors, typically increase locomotor activity in rodents. Procedure:

  • Acclimate rodents (mice or rats) to open-field arenas.

  • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems for a set duration.

  • Compare the activity levels between compound-treated and vehicle-treated groups.

Rationale: This is the gold standard for assessing the reinforcing properties and abuse potential of a drug.[13] Procedure:

  • Surgically implant intravenous catheters into rats.

  • Train the rats to press a lever to receive an infusion of a known drug of abuse (e.g., cocaine).

  • Once responding is stable, substitute the test compound for the training drug.

  • Measure the rate of lever pressing to determine if the compound is reinforcing.

  • Progressive ratio schedules of reinforcement can be used to assess the motivational strength of the compound.[13]

Analytical and Characterization Techniques

Accurate identification and quantification of fluorophenyl piperidine derivatives are essential for both synthetic chemistry and pharmacological studies. A combination of chromatographic and spectroscopic methods is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying these compounds.

  • HPLC: Often coupled with UV or mass spectrometry (LC-MS) detectors. Reversed-phase columns (e.g., C18) are commonly used. The mobile phase composition (typically a mixture of acetonitrile or methanol and water with a pH modifier) needs to be optimized to achieve good peak shape and resolution.[15]

  • GC: Usually coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). Derivatization may be necessary for compounds with polar functional groups to improve volatility and thermal stability.

Spectroscopic Methods
  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure and stereochemistry of the synthesized compounds.[3]

Future Directions and Conclusion

The fluorophenyl piperidine scaffold continues to be a fertile ground for the discovery of novel psychoactive agents. Future research will likely focus on:

  • Enhanced Selectivity: Designing ligands with high selectivity for specific receptor subtypes or transporter conformations to minimize off-target effects.

  • Allosteric Modulation: Exploring allosteric modulators that can fine-tune neurotransmitter systems with greater subtlety than traditional orthosteric ligands.[10]

  • PET Imaging: Developing fluorinated derivatives with positron-emitting isotopes (e.g., ¹⁸F) for use as PET radioligands to visualize and quantify CNS targets in vivo.[16]

Visualizations

Experimental Workflow for Psychoactive Profiling

G cluster_0 In Vitro Analysis cluster_1 In Vivo Behavioral Assessment cluster_2 Data Interpretation synthesis Compound Synthesis & Purification binding Radioligand Binding (Affinity - Ki) synthesis->binding Test Compound functional Functional Assay (Potency - IC50) binding->functional Active Hits locomotor Locomotor Activity (Stimulant/Sedative Effects) functional->locomotor Promising Candidates self_admin Self-Administration (Abuse Potential) locomotor->self_admin If Stimulant sar Structure-Activity Relationship (SAR) locomotor->sar self_admin->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for characterizing fluorophenyl piperidine derivatives.

Dopamine Reuptake Inhibition Pathway

G DA_vesicle Dopamine (DA) in Vesicle DA_synapse Synaptic DA DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Postsynaptic_R Postsynaptic Dopamine Receptor DA_synapse->Postsynaptic_R Binding DAT->DA_vesicle Recycling Signal Signal Transduction (Psychoactive Effect) Postsynaptic_R->Signal Compound Fluorophenyl Piperidine Derivative Compound->DAT Blockade

Caption: Mechanism of action for DAT-inhibiting derivatives.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, A. S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Egli, M., & Gessner, M. (2006). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Chen, C., et al. (2002). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 12(5), 727-730. [Link]

  • Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Mateo, Y., et al. (2012). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry Letters, 22(19), 6144-6147. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855-10860. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • ResearchGate. (n.d.). Piperazine designer drugs of abuse. ResearchGate. [Link]

  • Boche, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4499. [Link]

  • Sakamuru, S., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 7(6), 747-759. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Lee, J., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 28(5), 444-452. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]

  • Britton, R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2017). Indo American Journal of Pharmaceutical Sciences, 4(12), 4756-4761. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Chloro-4-fluorophenyl)piperidine HPLC analysis Content Type: Application Note & Protocol Audience: Researchers, QC Scientists, Drug Development Professionals

Abstract & Scope

This technical guide outlines a robust protocol for the separation and quantification of this compound, a halogenated phenylpiperidine derivative often utilized as a pharmaceutical intermediate and structural scaffold in neuroscience research (e.g., serotonin modulators).

The structural presence of a basic piperidine nitrogen (


) and a lipophilic halogenated phenyl ring presents specific chromatographic challenges, notably peak tailing due to silanol interactions and retention variability.[1] This protocol utilizes a low-pH phosphate buffer system on an end-capped C18 stationary phase to ensure sharp peak shape, reproducible retention, and high sensitivity.

Chemical Profile & Properties

Understanding the physicochemical nature of the analyte is critical for method optimization.[1]

PropertyDescription
Chemical Name This compound
CAS Number 1033201-89-6
Molecular Formula

Molecular Weight 213.68 g/mol
Functionality Basic secondary amine (piperidine); Lipophilic aryl halide
Predicted LogP ~3.5 (Lipophilic)
UV Maxima ~210 nm (primary), ~254 nm (secondary)

Analytical Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Buffer Additives: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]

  • Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1]

    • Recommendation: Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (High carbon load and end-capping are essential to suppress silanol activity).[1]

Chromatographic Parameters
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH 2.5 (adj. with

)
Low pH ensures the piperidine nitrogen is fully protonated (

), preventing interaction with residual silanols.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic halogenated aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp. 30°CImproves mass transfer and retention time reproducibility.[1]
Injection Vol. 5 - 10 µLDependent on sample concentration (target 0.1 mg/mL).[1]
Detection UV @ 210 nmMax sensitivity for the phenyl ring.[1] (Monitor 254 nm for specificity).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Void volume clearance)
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1]

  • Dissolve in 10 mL of Methanol (Sonicate for 5 mins if necessary).

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A/Acetonitrile (50:50 v/v).

  • Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]

Method Development Logic (Expert Commentary)

The "Silanol Effect" Mitigation

The primary failure mode in analyzing phenylpiperidines is severe peak tailing.[1] This occurs when the positively charged amine nitrogen interacts with deprotonated silanol groups (


) on the silica support.[1]
  • Solution: We utilize a pH 2.5 buffer .[1] At this pH, silanols are protonated (

    
    , neutral) and the analyte is protonated. The repulsion between the neutral surface and the method ensures the separation is driven purely by hydrophobic partition (Reverse Phase), yielding sharp, symmetrical peaks.[1]
    
Wavelength Selection

While 254 nm is a "universal" wavelength for aromatics, the fluorinated and chlorinated substitution pattern often induces a hypsochromic shift.[1]

  • Recommendation: Use a PDA detector to scan 200–400 nm.[1] Extract chromatograms at 210 nm for impurity profiling (highest sensitivity) and 254 nm for main assay quantification (fewer solvent interferences).[1]

Workflow Visualization

HPLC_Workflow Start Start: Sample Receipt Weigh Weigh 10mg Analyte Start->Weigh Dissolve Dissolve in MeOH (Stock 1.0 mg/mL) Weigh->Dissolve Dilute Dilute to 0.1 mg/mL in 50:50 Buffer:MeCN Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Decision Check System Suitability? (Tailing < 1.5, Plates > 2000) Inject->Decision RunSample Run Sample Gradient Decision->RunSample Pass Troubleshoot Troubleshoot: 1. Check pH 2. Replace Column Decision->Troubleshoot Fail DataProc Integrate Peak @ 210nm RunSample->DataProc Report Generate Report DataProc->Report Troubleshoot->Inject

Caption: Step-by-step analytical workflow from sample preparation to data reporting, including critical system suitability checkpoints.

System Suitability & Troubleshooting

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions; Column aging.Ensure buffer pH is < 3.[1]0. Add 10 mM Triethylamine (TEA) to mobile phase as a competitive base if using older columns.[1]
Retention Time Drift Incomplete column equilibration; Temperature fluctuation.[1]Increase equilibration time between runs (min 5 column volumes). Use a column oven.
Baseline Noise Contaminated Mobile Phase; UV cutoff.[1]Use HPLC-grade solvents.[1][2] If detecting at 210 nm, ensure Acetonitrile is high purity (far UV grade).
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase strength (e.g., do not inject 100% MeOH sample into 10% organic stream).[1]

References

  • PubChem. (2024).[1][3] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Sielc Technologies. (2023).[1] Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • McErlane, K. M., et al. (1978).[1] "Impurities in Drugs II: Meperidine and Its Formulations." Journal of Pharmaceutical Sciences, 67(7), 958-961. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 1-(3-Chloro-4-fluorophenyl)piperidine, a substituted phenylpiperidine of interest in pharmaceutical and forensic research, using high-resolution mass spectrometry (HRMS). We present a detailed protocol for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The characteristic fragmentation patterns of the molecule are discussed, supported by a predicted fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the identification and characterization of this and structurally related compounds.

Introduction

This compound is a synthetic compound featuring a piperidine ring attached to a 3-chloro-4-fluorophenyl moiety. Its molecular formula is C₁₂H₁₃ClF, with a monoisotopic mass of approximately 225.0717 g/mol .[1] Substituted phenylpiperidines are a class of compounds with diverse biological activities, and as such, their accurate identification and structural elucidation are crucial in various scientific disciplines, including medicinal chemistry and forensic toxicology.[1] Mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the unambiguous characterization of these molecules.[1] This application note outlines a systematic approach to the mass spectrometric analysis of this compound, focusing on the elucidation of its structure through fragmentation analysis.

Predicted Mass Spectral Characteristics

Due to the presence of a chlorine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) is approximately 3:1. Therefore, the molecular ion region should display two peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units, with an intensity ratio of roughly 3:1.

Experimental Workflow

A systematic workflow is essential for the reliable analysis of this compound. The process begins with meticulous sample preparation, followed by optimized LC-MS/MS data acquisition and thorough data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Standard Solution & Sample Preparation LC Chromatographic Separation Prep->LC Injection MS1 Full Scan MS (Precursor Ion) LC->MS1 Elution MS2 MS/MS Fragmentation MS1->MS2 Precursor Selection DA Data Processing & Interpretation MS2->DA Data Acquisition Confirm Structure Confirmation DA->Confirm

Figure 1: A generalized workflow for the LC-MS/MS analysis of this compound.

Protocols

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC-MS system and to dilute it to an appropriate concentration for analysis.

  • Materials:

    • This compound standard

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Volumetric flasks and pipettes

    • Autosampler vials

  • Protocol:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working standard solution of 1 µg/mL in a mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode electrospray ionization.

    • Further dilute the working standard to the desired final concentration (e.g., 100 ng/mL) using the same solvent mixture.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general method that can be adapted and optimized for specific instrumentation.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[2]

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for separating compounds of moderate polarity.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a brief period, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Full Scan MS: Acquire data in the range of m/z 50-500 to observe the protonated molecule [M+H]⁺.

    • MS/MS: Select the protonated molecule (m/z 226.0792 for ³⁵Cl and 228.0763 for ³⁷Cl) as the precursor ion for collision-induced dissociation (CID). A collision energy ramp (e.g., 10-40 eV) can be used to generate a comprehensive fragmentation spectrum.

Data Interpretation and Predicted Fragmentation

The interpretation of the mass spectrum is key to confirming the identity of this compound.

Full Scan Mass Spectrum

In the full scan spectrum, the protonated molecule [M+H]⁺ is expected to be the most abundant ion. The theoretical exact mass of the monoisotopic [M+H]⁺ ion (for C₁₂H₁₄³⁵ClFN) is 226.0792. A second peak at m/z 228.0763, corresponding to the ³⁷Cl isotope, should be observed with an intensity of approximately one-third of the monoisotopic peak.

Tandem Mass Spectrum (MS/MS) and Predicted Fragmentation Pathway

The fragmentation of N-arylpiperidines in MS/MS is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) and can also involve fragmentation of the piperidine ring itself.[3]

Fragmentation Pathway cluster_frags Major Fragments Precursor This compound [M+H]⁺ m/z 226.0792 Frag1 3-Chloro-4-fluorophenyl radical cation m/z 130.9823 Precursor:f2->Frag1:f0 Loss of piperidine Frag2 Piperidinium ion m/z 84.0813 Precursor:f2->Frag2:f0 Loss of chlorofluorophenyl group Frag3 Iminium ion (Piperidine ring opening) m/z 98.0970 Precursor:f2->Frag3:f0 α-cleavage & rearrangement

Figure 2: Predicted fragmentation pathway of protonated this compound.

Table 1: Predicted m/z values of the precursor ion and major fragment ions of this compound.

IonProposed StructurePredicted m/z (³⁵Cl)
[M+H]⁺Protonated this compound226.0792
Fragment 13-Chloro-4-fluorophenyl radical cation130.9823
Fragment 2Piperidinium ion84.0813
Fragment 3Iminium ion (from piperidine ring opening)98.0970

The primary fragmentation pathways are predicted to be:

  • Cleavage of the C-N bond connecting the phenyl and piperidine rings. This can result in the formation of the 3-chloro-4-fluorophenyl radical cation (m/z 130.9823) and a neutral piperidine molecule, or the piperidinium ion (m/z 84.0813) and a neutral chlorofluorobenzene molecule.

  • α-Cleavage within the piperidine ring , adjacent to the nitrogen atom. This is a common fragmentation pathway for piperidine derivatives and can lead to the formation of a stable iminium ion after ring opening and rearrangement, with a predicted m/z of 98.0970.[3]

Conclusion

This application note provides a robust framework for the analysis of this compound using LC-HRMS. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the predicted fragmentation pathway, offer a comprehensive guide for the identification and structural confirmation of this compound. The methodologies described herein are adaptable to a wide range of analytical instrumentation and can be applied to the analysis of other substituted phenylpiperidine derivatives.

References

  • PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available from: [Link]

  • Agilent Technologies. Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Available from: [Link]

  • SpectraBase. 1-(3-Chloro-4-fluorophenyl)piperazine - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available from: [Link]

  • MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available from: [Link]

  • MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]

  • mzCloud. 1-(3-Chlorophenyl)piperazine (m-CPP). Available from: [Link]

  • PMC. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • ZORA. Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel synthetic opioids for hair analysis. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

Sources

Protocol for N-Alkylation of 1-(3-Chloro-4-fluorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for the N-alkylation of (3-chloro-4-fluorophenyl)-substituted piperidines and piperazines.

Critical Structural Clarification: The nomenclature "1-(3-Chloro-4-fluorophenyl)piperidine" strictly refers to a tertiary amine (N-aryl) which cannot undergo standard N-alkylation (except to form quaternary ammonium salts).[1] In medicinal chemistry contexts, this request typically refers to one of two chemically active secondary amine scaffolds used to build libraries:

  • 4-(3-Chloro-4-fluorophenyl)piperidine: A pharmacophore where the piperidine nitrogen is free (Secondary Amine).[1]

  • 1-(3-Chloro-4-fluorophenyl)piperazine: A common psychotropic scaffold where the distal nitrogen is free (Secondary Amine).[1]

This guide focuses on the N-alkylation of the secondary amine site (the "active" site for library synthesis) for these scaffolds. The chemistry described is applicable to both.[1][2][3][4][5]

Core Reaction Types[1][4][5]
  • Method A (Direct Alkylation - SN2): The standard approach using alkyl halides and inorganic base.[1] Best for primary alkyl halides.[1]

  • Method B (Reductive Amination): The "Green" alternative using aldehydes and reducing agents.[1][5] Superior for avoiding over-alkylation and when alkyl halides are unstable.[1][5]

Chemical Safety & Handling

  • Alkylating Agents: Alkyl halides (R-X) are potent electrophiles and potential genotoxins/carcinogens.[1][4] Handle in a fume hood.

  • Fluorinated Aryl Piperidines: Generally stable, but should be treated as potential CNS-active agents.[1] Avoid inhalation of dust/aerosols.[1]

  • Solvents: DMF and Acetonitrile are toxic and readily absorbed through skin.[1]

Reaction Mechanism & Pathway[1][4]

The N-alkylation proceeds via a nucleophilic substitution (SN2) mechanism.[1] The secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[1]

Pathway Visualization[1]

ReactionPathway Substrate Sec-Amine Substrate (Nucleophile) TS Transition State [R...N...X]‡ Substrate->TS + R-X Base Base (K2CO3) (Proton Scavenger) Salt Byproduct (KX + KHCO3) Base->Salt + H⁺, + X⁻ RX Alkyl Halide (R-X) (Electrophile) RX->TS Product Tertiary Amine (Target Product) TS->Product - X⁻ Product->Salt Excess R-X leads to Quaternary Salt

Figure 1: Mechanistic pathway for SN2 N-alkylation.[1][4] Note the risk of quaternization if R-X is in large excess.[1]

Method A: Direct N-Alkylation (SN2)

Best for: Primary alkyl halides, benzyl halides, and robust substrates.[1]

Reagents & Stoichiometry[1][2][3][5][6][7][8]
ComponentRoleEquivalents (Eq)Recommended Reagent
Substrate Nucleophile1.04-(3-Cl-4-F-phenyl)piperidine
Alkyl Halide Electrophile1.1 - 1.2R-Br or R-I (Avoid R-Cl unless activated)
Base Scavenger2.0 - 3.0K₂CO₃ (Anhydrous, granular)
Catalyst Accelerator0.1 (Optional)KI (Potassium Iodide) or TBAI
Solvent Medium0.1 M - 0.2 MAcetonitrile (ACN) or DMF
Step-by-Step Protocol
  • Preparation:

    • Oven-dry a round-bottom flask or reaction vial.

    • Weigh 1.0 equiv of the piperidine/piperazine substrate.[1][6]

    • Weigh 2.5 equiv of anhydrous K₂CO₃.[1]

    • Optional: Add 0.1 equiv KI if using an alkyl chloride or less reactive bromide (Finkelstein condition).[1]

  • Solvation:

    • Add anhydrous Acetonitrile (ACN) or DMF to achieve a concentration of 0.1 M (e.g., 10 mL solvent per 1 mmol substrate).[1]

    • Note: ACN is preferred for easier workup; DMF is required for poorly soluble substrates.[1]

  • Addition:

    • Add 1.1 equiv of the Alkyl Halide dropwise at room temperature.[1]

    • Critical: Do not dump the alkyl halide all at once if it is highly reactive (e.g., Methyl Iodide, Benzyl Bromide) to prevent bis-alkylation (quaternization).[1]

  • Reaction:

    • Heat the mixture to 60–80°C with vigorous stirring.

    • Monitor by TLC or LCMS after 2 hours.[1] Most reactions complete within 4–16 hours.[1]

    • Endpoint: Disappearance of the secondary amine peak (LCMS) or spot (TLC).[1]

  • Workup (Standard):

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (K₂CO₃/KX) through a celite pad or sintered glass.[1]

    • Concentrate the filtrate under reduced pressure.[1][6]

    • Redissolve residue in Ethyl Acetate (EtOAc).[1][3]

    • Wash with Water (2x) and Brine (1x) to remove residual DMF/Salts.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1][6]

Method B: Reductive Amination (Alternative)

Best for: Avoiding over-alkylation, installing bulky groups, or when the aldehyde is more available than the halide.[1]

Reagents & Stoichiometry[1][2][3][5][6][7][8]
ComponentEquivalentsRecommended Reagent
Substrate 1.0Secondary Amine
Aldehyde 1.1 - 1.2R-CHO
Reductant 1.4 - 1.5NaBH(OAc)₃ (Sodium triacetoxyborohydride)
Solvent 0.1 MDCM (Dichloromethane) or DCE
Acid 1.0 (Cat.)[1]Acetic Acid (AcOH) - Only if reaction is sluggish
Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 1.0 equiv substrate and 1.1 equiv Aldehyde in DCM (0.1 M).

    • Stir at room temperature for 30–60 minutes. (Formation of hemiaminal/imine).[1][5][7][8][9]

  • Reduction:

    • Add 1.5 equiv NaBH(OAc)₃ portion-wise.[1][6]

    • Note: NaBH(OAc)₃ is milder than NaBH₄ and will not reduce the aldehyde/ketone before it reacts with the amine.[1]

  • Reaction:

    • Stir at room temperature for 4–16 hours.

    • Monitor by LCMS.[1]

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ .[1][6]

    • Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (2x).[1]

    • Dry over MgSO₄ and concentrate.[1][10]

Workup & Purification Workflow

WorkupFlow RxnMixture Crude Reaction Mixture Filter Filtration (Remove K2CO3/Salts) RxnMixture->Filter Evap Evaporation (Remove ACN/DMF) Filter->Evap Extract Extraction (EtOAc / Water) Evap->Extract Dry Drying (Na2SO4) Extract->Dry Purify Purification Dry->Purify ColChrom Column Chromatography (DCM:MeOH 95:5) Purify->ColChrom SaltForm Salt Formation (HCl/Oxalate) Purify->SaltForm

Figure 2: Standard workup and purification decision tree.

Purification Notes
  • Column Chromatography: These amines are often polar.[1] Use a gradient of DCM to 10% MeOH/DCM . Adding 1% NH₄OH or Triethylamine to the eluent prevents tailing on silica.[1]

  • Salt Formation: If the free base is an oil, converting it to an HCl or Oxalate salt often yields a stable, crystalline solid.[1]

    • Protocol: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise.[1] Filter the precipitate.[1][11]

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Steric hindrance or poor solubility.[1]Switch solvent to DMF; heat to 90°C; add 0.5 eq KI.
Over-Alkylation (Quaternization) Alkyl halide is too reactive (e.g., MeI).[1]Lower temperature to 0°C; add RX very slowly; use Method B (Reductive Amination).
Product Tailing on Column Interaction with acidic silica.[1]Pre-wash silica with 1% Et₃N in Hexane; add 1% NH₄OH to mobile phase.[1]
Starting Material Persists Incomplete reaction.Add 0.5 eq more Base and 0.2 eq more RX; extend time.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Ju, Y., et al. (2004).[1] "Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation." Green Chemistry, 6, 219-221.[1][3] Link

  • Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines." Tetrahedron, 58(32), 6367-6372.[1] (General review of N-alkylation methodologies).

  • BenchChem. (2025).[1] "Structure and Synthesis of this compound Derivatives." Link (Verified structure and CAS 1033201-89-6).[1]

Sources

Techniques for creating a library of 1-(3-Chloro-4-fluorophenyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of 1-(3-Chloro-4-fluorophenyl)piperidine Analog Libraries

Executive Summary & Pharmacological Significance

The This compound scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for ligands targeting serotonergic (5-HT), dopaminergic, and sigma receptors.[1] The specific substitution pattern—3-chloro-4-fluoro —is critical; the fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity, while the chlorine atom often occupies hydrophobic pockets in GPCRs, enhancing potency.[1]

Creating a library of these analogs typically involves diversifying the piperidine ring (e.g., 4-substitution, ring contraction/expansion) while maintaining the


-aryl core.[1] This guide details a robust, self-validating protocol for the parallel synthesis of these analogs using Palladium-Catalyzed Buchwald-Hartwig Amination . Unlike traditional Nucleophilic Aromatic Substitution (

), which requires strong electron-withdrawing groups (like nitro or cyano) to activate the phenyl ring, the Pd-catalyzed approach allows for the efficient coupling of the unactivated 1-bromo-3-chloro-4-fluorobenzene with a diverse range of steric and electronic piperidine variants.[1]

Strategic Synthetic Approaches

To ensure library fidelity and high throughput, we utilize a Convergent Synthesis strategy. The core bond formation is the


 coupling.
Primary Method: Buchwald-Hartwig Amination (Recommended)[1]
  • Mechanism:

    
    -catalyzed oxidative addition into the 
    
    
    
    bond, followed by amine coordination and reductive elimination.[1]
  • Why this method? It offers the highest success rate for electron-neutral or slightly electron-poor aryl halides (like our target) and tolerates a wide range of functional groups on the piperidine ring (e.g., esters, ketals, protected amines).

  • Regioselectivity: The reaction is highly selective for the

    
     bond over the 
    
    
    
    or
    
    
    bonds, preserving the essential halogen motif.[1]
Alternative Method: Chan-Lam Coupling[1]
  • Reagents: 3-Chloro-4-fluorophenylboronic acid + Piperidine +

    
    .[1]
    
  • Use Case: Useful only if the specific aryl bromide is unavailable or if the library requires ultra-mild, open-air conditions.[1] Generally slower and lower yielding for sterically hindered piperidines.

Detailed Experimental Protocol

This protocol is designed for a 24-well or 96-well reaction block format, enabling the simultaneous generation of 20-90 analogs.[1]

Reagents & Materials
  • Core Electrophile: 1-Bromo-3-chloro-4-fluorobenzene (CAS: 202925-07-3).[1]

  • Nucleophile Library: Diverse piperidines (e.g., 4-methylpiperidine, 4-benzylpiperidine, 3-fluoropiperidine, morpholine, thiomorpholine).[1]

  • Catalyst System:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) / Xantphos or RuPhos.
    
    • Note:RuPhos is preferred for secondary amines due to its resistance to

      
      -hydride elimination and high activity.[1]
      
  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Parallel Synthesis Workflow

Step 1: Stock Solution Preparation

  • Solution A (Electrophile): Dissolve 1-bromo-3-chloro-4-fluorobenzene in dioxane (

    
    ).
    
  • Solution B (Catalyst Master Mix): Prepare a suspension of

    
     (
    
    
    
    ) and RuPhos (
    
    
    ) in dioxane. Critical: Stir for 10 mins under Argon to pre-form the active catalyst species (color change to reddish-brown).
  • Base: Weigh solid

    
     (
    
    
    
    ) directly into reaction vials/wells to avoid hydrolysis in solution.

Step 2: Reaction Assembly

  • Dispense 1.0 equiv of the specific Piperidine analog into each vial.

  • Add 1.0 equiv of Solution A (Aryl Bromide).

  • Add 1.5 equiv of solid Base.

  • Add Catalyst Master Mix (Solution B).

  • Seal the block/vials with a PTFE-lined cap.

  • Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds.

Step 3: Incubation

  • Heat the block to 100°C for 12–16 hours with vigorous shaking (600 rpm).

  • Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale yellow, the catalyst may be inactive.

Step 4: Work-up & Purification (The "Scavenger" Strategy) [1]

  • Goal: Avoid column chromatography for library scale.

  • Scavenging Excess Amine: Add PS-Isocyanate resin (Polymer-supported isocyanate, 2.0 equiv relative to excess amine) to each well.[1]

  • Scavenging Pd: Add SiliaMetS® Thiol or equivalent metal scavenger.

  • Add 1 mL DCM to swell the resin. Shake at Room Temp for 4 hours.

  • Filtration: Filter the slurry through a coarse frit (or filter plate) into a pre-weighed collection plate.

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.[1]

Data Presentation & Analysis

Representative Library Data (Simulated)
EntryPiperidine Analog (R)Yield (%)Purity (LCMS)Observed Mass [M+H]+Notes
1 Piperidine (H)92%>98%214.1Reference Std
2 4-Methylpiperidine88%96%228.1High lipophilicity
3 4-Hydroxypiperidine75%94%230.1Polar interaction
4 4-(4-Fluorophenyl)piperidine81%95%308.1Dual-aryl probe
5 Morpholine85%>99%216.1Solubility check
6 3,3-Difluoropiperidine65%91%250.1Metabolic blocker
Quality Control Parameters
  • LC-MS Condition: C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.[1]

  • Acceptance Criteria: Purity > 90% (UV 254 nm).

  • Common Impurity: Protodehalogenation (loss of Br replaced by H) if the reaction runs too hot without amine coupling (Mass = M-Br+H).

Visualizations

Figure 1: Synthetic Pathway & Mechanism[1][2]

BuchwaldMechanism Start 1-Bromo-3-chloro- 4-fluorobenzene OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Cat Cat Pd(0)/RuPhos Catalyst Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + NaOtBu Amine Piperidine Analog (H-NR2) RedElim Reductive Elimination Coord->RedElim - NaBr RedElim->Cat Regenerate Pd(0) Product 1-(3-Chloro-4-fluorophenyl) piperidine Analog RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed coupling of 3-chloro-4-fluorobromobenzene with piperidines.

Figure 2: Parallel Library Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_purification Phase 3: Purification Reagents Stock Solutions (Ar-Br, Pd/Ligand) Dispense Dispense into 96-Well Block Reagents->Dispense Heat Heat @ 100°C 16 Hours Dispense->Heat Check QC Check (TLC/LCMS) Conversion > 90%? Heat->Check Scavenge Add PS-Isocyanate (Removes excess amine) Check->Scavenge Pass Filter Filtration (Remove Resin/Pd) Scavenge->Filter Dry Solvent Evaporation (Genevac) Filter->Dry Final Final Dry->Final Final Library Plate

Caption: High-throughput workflow from reagent dispensing to purified library generation.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Kaldor, S. W., & Siegel, M. G. (2002). "Combinatorial chemistry and contemporary medicinal chemistry." Current Opinion in Chemical Biology.

  • BenchChem. (n.d.). "this compound Product Page." BenchChem.[2]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-fluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and high-yield synthesis of this important building block.[1]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for drug discovery and development pipelines. The two primary synthetic routes to this compound are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the intricacies of both methods, offering solutions to common challenges and strategies for yield improvement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during your synthesis of this compound.

Issue 1: Low or No Product Yield

A frequent challenge in any synthesis is a lower-than-expected or complete lack of product formation. This can be attributed to several factors, from reagent quality to reaction conditions.

The SNAr reaction for this synthesis typically involves the reaction of 1,2-dichloro-4-fluorobenzene or 3,4-dichlorofluorobenzene with piperidine.

Q: My SNAr reaction is showing low conversion to this compound. What are the likely causes and how can I improve the yield?

A: Low conversion in this SNAr reaction is often linked to the reactivity of the starting material, reaction temperature, and the presence of impurities.

  • Causality Behind Experimental Choices: The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex), and its formation is the rate-determining step.[2][3] The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and accelerating the reaction.[2] In the case of 1,2-dichloro-4-fluorobenzene, the fluorine atom is the most likely leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[2][4]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of your starting materials. The presence of water or other nucleophilic impurities can consume reagents and lead to side products. Piperidine, in particular, can be hygroscopic.

    • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[3] If you are running the reaction at a lower temperature, consider increasing it. However, excessively high temperatures can lead to side product formation. A temperature optimization study is recommended.

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred as it can solvate the cation of the base and leave the nucleophile more reactive.[1]

    • Base: A suitable base is required to deprotonate the piperidine and increase its nucleophilicity. Common bases include K₂CO₃ or NaH.[1] Ensure the base is anhydrous.

    • Reaction Time: Monitor the reaction progress using analytical techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.[5][6]

ParameterRecommended ConditionRationale
Starting Material 1,2-dichloro-4-fluorobenzeneFluorine is a good leaving group in SNAr.[2][4]
Nucleophile Piperidine (anhydrous)The amine nucleophile attacks the aromatic ring.
Solvent DMF, DMSO (anhydrous)Polar aprotic solvents enhance nucleophilicity.[1]
Base K₂CO₃, NaH (anhydrous)Increases the nucleophilicity of piperidine.[1]
Temperature Elevated (e.g., 100-150 °C)Overcomes the activation energy barrier.[3]
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.[1]

The Buchwald-Hartwig amination offers a versatile and often milder alternative to SNAr for forming C-N bonds.[7] This reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene or 1-iodo-3-chloro-4-fluorobenzene) with piperidine, catalyzed by a palladium complex.

Q: I am attempting the Buchwald-Hartwig synthesis of this compound, but my yield is disappointingly low. What factors should I investigate?

A: Low yields in Buchwald-Hartwig amination can stem from several critical factors, including the catalyst system, base, solvent, and the presence of oxygen.

  • Causality Behind Experimental Choices: The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. Each step is influenced by the choice of ligand, base, and solvent.

  • Troubleshooting Workflow:

    Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Catalyst Check Catalyst System (Precatalyst & Ligand) Start->Catalyst Is the catalyst active? Base Evaluate Base Choice (Strength & Solubility) Catalyst->Base Is the base appropriate? Solvent Verify Solvent Quality (Anhydrous & Degassed) Base->Solvent Is the solvent pure? Oxygen Ensure Anaerobic Conditions Solvent->Oxygen Is the reaction atmosphere inert? Product Improved Yield Oxygen->Product

    Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

  • Detailed Solutions:

    • Catalyst System (Palladium Precatalyst and Ligand):

      • Palladium Source: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[5]

      • Ligand Selection: The choice of phosphine ligand is critical. For coupling with a secondary amine like piperidine, sterically hindered biarylphosphine ligands such as XPhos or tBuXPhos are often effective.[8][9] The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

    • Base Selection:

      • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[10] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

    • Solvent:

      • Anhydrous and degassed solvents are essential. Toluene, dioxane, or THF are commonly used.[9][10] The presence of water can deactivate the catalyst and hydrolyze the base. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Reaction Temperature:

      • While often milder than SNAr, Buchwald-Hartwig reactions may still require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[5]

ParameterRecommended ConditionRationale
Aryl Halide 1-Bromo-3-chloro-4-fluorobenzeneAryl bromides are generally more reactive than chlorides.
Catalyst Pd₂(dba)₃ or a palladacycle precatalystEfficient generation of the active Pd(0) species.[5]
Ligand XPhos, tBuXPhosSterically hindered ligands promote reductive elimination.[8][9]
Base NaOtBu, LiHMDSStrong, non-nucleophilic base is crucial for the catalytic cycle.[10]
Solvent Toluene, Dioxane (anhydrous, degassed)Prevents catalyst deactivation.[9][10]
Temperature 80-110 °CTo ensure a reasonable reaction rate.[5]
Atmosphere Inert (N₂ or Ar)Protects the Pd(0) catalyst from oxidation.
Issue 2: Formation of Side Products

The formation of impurities can complicate purification and reduce the overall yield.

Q: I have successfully synthesized the product, but I am observing significant side products. What are the common impurities and how can I minimize their formation?

A: Side product formation is a common issue that can often be mitigated by careful control of reaction conditions.

  • In SNAr Reactions:

    • Disubstitution: If a starting material with multiple reactive halogens is used (e.g., 1,2-dichloro-4-fluorobenzene), there is a possibility of a second piperidine molecule displacing the other chlorine atom, leading to a disubstituted product. This can be minimized by using a slight excess of the aryl halide relative to piperidine.

    • Hydrodehalogenation: Reductive dehalogenation of the starting material or product can occur, especially at high temperatures and in the presence of certain metals.

  • In Buchwald-Hartwig Amination:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be promoted by moisture or certain bases. Ensuring strictly anhydrous conditions can help minimize this.

    • Homocoupling of Aryl Halide: The palladium catalyst can sometimes promote the homocoupling of the aryl halide to form a biaryl impurity. The choice of ligand can influence the extent of this side reaction.

  • General Strategies to Minimize Side Products:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants.

    • Temperature Management: Avoid excessively high temperatures, which can promote decomposition and side reactions.

    • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere is crucial to prevent oxidation and other unwanted reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally better for preparing this compound?

A1: The "better" route depends on several factors, including the availability of starting materials, desired scale, and the specific equipment available.

  • SNAr: This is often a more cost-effective method for large-scale synthesis due to the lower cost of reagents and the absence of a precious metal catalyst.[11] However, it may require harsher reaction conditions (higher temperatures).

  • Buchwald-Hartwig Amination: This method is generally more versatile and tolerant of a wider range of functional groups. It often proceeds under milder conditions and can provide higher yields, especially for less reactive aryl halides. The cost of the palladium catalyst and ligands can be a drawback for large-scale production.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative analysis and to identify the formation of side products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[1][5][6]

Q3: What are the best practices for purifying the final product?

A3: The most common purification method is column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for obtaining a highly pure product.[1]

Q4: What are the key safety precautions I should take when performing this synthesis?

A4:

  • Piperidine: Is a flammable liquid and is toxic and corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12][13]

  • Palladium Catalysts and Ligands: Many of these compounds are air- and moisture-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Solvents: Many of the organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15]

  • General Precautions: Always work in a well-ventilated area and have appropriate spill control materials readily available.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

SNAr_Protocol Start Start: S_NAr Synthesis Step1 1. Combine 1,2-dichloro-4-fluorobenzene, piperidine, and K₂CO₃ in DMF. Start->Step1 Step2 2. Heat the mixture at 120 °C under N₂. Step1->Step2 Step3 3. Monitor reaction by TLC or GC-MS. Step2->Step3 Step4 4. Cool, quench with water, and extract with ethyl acetate. Step3->Step4 Step5 5. Dry organic layer, concentrate, and purify by column chromatography. Step4->Step5 End End: Purified Product Step5->End

Caption: Step-by-step workflow for the SNAr synthesis.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Buchwald_Hartwig_Protocol Start Start: Buchwald-Hartwig Synthesis Step1 1. In a glovebox, combine 1-bromo-3-chloro-4-fluorobenzene, Pd₂(dba)₃, XPhos, and NaO*t*Bu. Start->Step1 Step2 2. Add anhydrous, degassed toluene and piperidine. Step1->Step2 Step3 3. Heat the mixture at 100 °C under N₂. Step2->Step3 Step4 4. Monitor reaction by TLC or GC-MS. Step3->Step4 Step5 5. Cool, filter through celite, concentrate, and purify by column chromatography. Step4->Step5 End End: Purified Product Step5->End

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

References

  • Google Patents. (2015).
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Diva Portal. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • University of Saskatchewan. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • CNKI. (n.d.). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Purification of 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-3Cl4F-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 1-(3-Chloro-4-fluorophenyl)piperidine presents unique challenges due to the electronic effects of the halogenated phenyl ring (3-Cl, 4-F) on the piperidine nitrogen's basicity and the molecule's crystal lattice energy. This compound often exists as a low-melting solid or viscous oil in its free base form, making standard crystallization difficult.

This guide prioritizes two pathways:

  • Direct Crystallization (Free Base): For high-quality crude material (>90% purity).

  • Salt Formation (Hydrohalide): The industry-standard "rescue" method for oils or impure mixtures to ensure high crystallinity and impurity rejection.

Part 1: Validated Purification Protocols
Method A: Solvent-Anti-Solvent Crystallization (Free Base)

Best for: Removing non-polar impurities and inorganic salts from the free base.

The Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).

  • Why this works: The lipophilic halogenated phenyl ring ensures solubility in hot ethanol, while the hydrophobic effect forces precipitation upon water addition.

Protocol:

  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (99%).

    • Ratio: Approx. 3-5 mL Ethanol per gram of substrate.

  • Filtration: While hot, filter through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (e.g., K₂CO₃ from the alkylation step).

  • Nucleation: Cool the filtrate to 40°C. Slowly add deionized water dropwise until a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of Ethanol to clear the solution (metastable zone width adjustment).

  • Crystallization: Allow to cool slowly to room temperature (20-25°C) over 2 hours. If oiling out occurs, see Troubleshooting.

  • Isolation: Cool to 0-5°C for 1 hour. Filter the white/off-white solid and wash with cold Ethanol:Water (1:1).

Method B: Hydrohalide Salt Formation (Recommended)

Best for: Oily crude products, removing unreacted piperidine, and long-term storage stability.

The System: HCl in Isopropanol (IPA) or Diethyl Ether.

Protocol:

  • Dilution: Dissolve the crude oil in Ethyl Acetate or Diethyl Ether (10 mL/g).

  • Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane or IPA dropwise.

    • Observation: A thick white precipitate (the hydrochloride salt) should form immediately.

  • Digestion: Stir the slurry at 0°C for 30 minutes to ensure complete salt formation and trap impurities in the mother liquor.

  • Recrystallization of Salt: Filter the crude salt. Recrystallize from hot Isopropanol (IPA).

    • Mechanism:[1][2][3] The HCl salt has a significantly higher melting point than the free base, stabilizing the lattice and excluding regioisomers.

Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. It is common in low-melting halogenated aromatics. Corrective Action:

  • Reheat: Dissolve the oil back into the solution by heating.

  • Seed: Add a tiny crystal of pure product (if available) at a temperature slightly below the saturation point (e.g., 35°C).

  • Slower Cooling: Rapid cooling traps solvent and causes oiling. Use a controlled cooling ramp (10°C per hour).

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Q2: The crystals are colored (yellow/orange) even after filtration.

Diagnosis: Presence of oxidized piperidine oligomers or trace palladium (if Buchwald-Hartwig coupling was used). Corrective Action:

  • Charcoal Treatment: Before crystallization, dissolve the crude in hot ethanol, add Activated Carbon (5 wt%), stir for 15 minutes, and hot-filter.

  • Acid Wash: If the color persists in the free base, dissolve in EtOAc and wash with dilute NaHSO₃ (sodium bisulfite) to reduce oxidized impurities.

Q3: My yield is lower than expected (<60%).

Diagnosis: Product is being lost in the mother liquor due to high solubility. Corrective Action:

  • Solvent Volume: You likely used too much solvent. Evaporate the mother liquor to half volume and induce a "second crop" of crystals.

  • Salt Switch: Convert to the HCl salt (Method B). Salts are generally less soluble in organics than the free base, improving recovery.

Q4: How do I remove unreacted piperidine?

Diagnosis: Piperidine is a liquid base that can co-exist with your product. Corrective Action:

  • High Vacuum: The free base of this compound has a much higher boiling point than piperidine. Dry the crude under high vacuum (<1 mbar) at 40°C for 4 hours before crystallization.

  • Water Wash: Dissolve crude in Ethyl Acetate and wash extensively with water (Piperidine is highly water-soluble; the product is not).

Part 3: Decision Logic & Data
Solvent Selection Guide
Solvent SystemRoleApplicationProsCons
Ethanol / Water CrystallizationFree BaseGreen solvent, good impurity rejection.Risk of oiling out if water added too fast.
Isopropanol (IPA) RecrystallizationHCl SaltExcellent crystal habit, high recovery.Requires formation of salt first.
Hexane / EtOAc ChromatographyPurificationSeparates non-polar byproducts.[4]Low capacity, uses large solvent volumes.
Ethyl Acetate ExtractionWork-upGood solubility for free base.Not suitable for crystallization (too soluble).
Purification Workflow Diagram

PurificationLogic Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High MP Oil Viscous Oil CheckState->Oil Low MP / Impure MethodA Method A: EtOH/Water Recrystallization Solid->MethodA MethodB Method B: Convert to HCl Salt Oil->MethodB OilOut Did it Oil Out? MethodA->OilOut Success Pure Product (>98% HPLC) MethodB->Success OilOut->Success No (Crystals Formed) Rescue Rescue: Reheat & Seed or Switch to Method B OilOut->Rescue Yes Rescue->MethodB If seeding fails

Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude material.

References
  • Google Patents. (2002). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine (WO2002053537A1).
  • ResearchGate. (2021). Troubleshooting Piperidine Crystallization and Salt Formation. Retrieved February 3, 2026, from [Link]

Sources

Optimizing reaction conditions for 1-(3-Chloro-4-fluorophenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-Chloro-4-fluorophenyl)piperidine. This molecule is a valuable building block in medicinal chemistry and drug discovery, often serving as a key intermediate for various therapeutic agents.[1] This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most reliable and modern synthetic route for preparing this compound?

A: For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the preeminent method.[2][3] This palladium-catalyzed cross-coupling reaction offers significant advantages over older methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.

The recommended reaction involves the coupling of an aryl halide, specifically 1-bromo-3-chloro-4-fluorobenzene, with piperidine. Aryl bromides generally offer a good balance of reactivity and stability, making them ideal starting points.[4] While aryl chlorides can be used, they typically require more active and specialized catalyst systems to achieve efficient conversion.

The core value of the Buchwald-Hartwig reaction lies in its exceptional functional group tolerance, milder reaction conditions, and broad applicability, allowing for the facile construction of C-N bonds.[2][5]

Q2: My reaction is stalled or showing low conversion. How do I troubleshoot a low-yielding Buchwald-Hartwig amination?

A: Low conversion is a frequent issue that can almost always be traced back to one of four areas: the catalyst's health, the quality of your reagents, the reaction environment, or the physical state of the reaction mixture.

Troubleshooting Decision Pathway for Low Yield

G Start Low Yield or Stalled Reaction Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Dry? Catalyst->Reagents Yes Sol_Catalyst Use a pre-catalyst. Ensure inert atmosphere (N2/Ar). Check ligand integrity. Catalyst->Sol_Catalyst No Conditions Are Conditions Optimal? Reagents->Conditions Yes Sol_Reagents Dry solvent over molecular sieves. Distill piperidine. Verify aryl halide purity. Reagents->Sol_Reagents No Solubility Is the Mixture Homogeneous? Conditions->Solubility Yes Sol_Conditions Screen temperature (80-110°C). Verify base strength & stoichiometry. Ensure adequate stirring. Conditions->Sol_Conditions No Sol_Solubility Try a different solvent (e.g., dioxane, toluene). Increase solvent volume. Heat to improve solubility. Solubility->Sol_Solubility No Success Improved Yield Solubility->Success Yes Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success Sol_Solubility->Success

Caption: Troubleshooting Decision Tree for Low Yield.

Below is a more detailed breakdown in a tabular format for easy reference.

Symptom Potential Cause Recommended Solution & Explanation
No reaction or immediate stalling Catalyst Inactivity: The active Pd(0) species is not forming. This can be due to oxygen contamination, poor quality Pd(II) precursor, or ligand degradation.[6][7]1. Use a Pd Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 XPhos) generate the active Pd(0) species more reliably upon exposure to base.[4] 2. Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of argon or nitrogen throughout the setup and reaction. Oxygen can oxidize the active Pd(0) catalyst. 3. Check Ligand Quality: Phosphine ligands can oxidize over time. Use fresh or properly stored ligand.
Reaction starts but proceeds slowly or stalls Insufficiently Anhydrous Conditions: Trace water can hydrolyze the base and interfere with the catalytic cycle.1. Use Dry Solvents: Use a freshly dried, degassed aprotic solvent like toluene or dioxane.[4] 2. Dry Reagents: Ensure piperidine is dry. If necessary, distill from CaH₂. Molecular sieves can be added to the reaction vessel (ensure compatibility).
Consistently low yield (<50%) Suboptimal Base/Solvent Combination: The base may not be strong enough to deprotonate the amine-Pd complex, or it may be poorly soluble.[8]1. Base Strength: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this coupling. If your substrate has base-sensitive functional groups, consider weaker bases like K₃PO₄ or Cs₂CO₃, but you may need to increase the temperature.[3] 2. Solvent Choice: Toluene and dioxane are excellent choices. Avoid chlorinated solvents and acetonitrile, as they can coordinate to palladium and inhibit catalysis.[4]
Formation of hydrodehalogenated side product β-Hydride Elimination: This side reaction competes with reductive elimination, particularly at high temperatures or with certain ligand/base combinations.[2]1. Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (typically 80-100°C). 2. Ligand Choice: Bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos) are designed to promote reductive elimination over β-hydride elimination.[4]
Reaction mixture is a thick, unstirrable slurry Insolubility of Reagents or Byproducts: The base or the resulting halide salt (e.g., NaBr) may not be soluble, preventing efficient mixing and reaction.[4]1. Increase Solvent Volume: Diluting the reaction can help maintain a stirrable mixture. 2. Vigorous Stirring: Ensure the stir bar or overhead stirrer is providing maximum agitation. 3. Change Solvent: Consider a solvent that better solubilizes the components.
Q3: How do I select the optimal catalyst, ligand, base, and solvent for this specific transformation?

A: The selection of reaction components is a multi-parameter optimization problem.[9] The goal is to facilitate the key steps of the catalytic cycle while minimizing side reactions.

Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(Amine)]+X- Amine Coordination OxAdd->AmineCoord Amido L-Pd(II)(Ar)(Amido) Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine R2NH (Piperidine) Amine->AmineCoord Ligand Exchange Base Base Base->AmineCoord

Caption: The Buchwald-Hartwig Catalytic Cycle.

Component Selection Rationale:

ComponentRecommended ChoiceRationale & Causality
Aryl Halide 1-Bromo-3-chloro-4-fluorobenzeneThe C-Br bond undergoes oxidative addition to Pd(0) more readily than the C-Cl bond. While Ar-I is even more reactive, the resulting iodide ion can sometimes act as a catalyst inhibitor.[4] The C-F bond is unreactive under these conditions.
Palladium Source Pd₂(dba)₃ or a Pre-catalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common and effective source of Pd(0). However, pre-catalysts are often preferred in modern protocols as they are air-stable solids that reliably generate the active L-Pd(0) species in situ, leading to more reproducible results.[4]
Ligand XPhos or RuPhosThe ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are required. Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition. Their electron-donating nature accelerates the final, product-forming reductive elimination step.[4][10]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the piperidine once it coordinates to the palladium center, forming the key palladium-amido intermediate.[8] NaOtBu is highly effective and widely used. Use 1.2-1.4 equivalents.
Solvent Toluene or DioxaneAprotic, non-coordinating solvents are essential. Toluene is an excellent first choice due to its high boiling point and ability to dissolve the aryl halide. Ensure the solvent is rigorously dried and degassed before use.[3][4]

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, particularly regarding the inert atmosphere, is critical for success.

Safety First:

  • 1-Bromo-3-chloro-4-fluorobenzene: Irritant. Handle in a fume hood.

  • Piperidine: Flammable liquid, toxic, and corrosive. Causes severe skin burns and eye damage.[11][12][13] Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium tert-butoxide: Corrosive and reacts with moisture. Handle quickly in an inert atmosphere.

  • Toluene: Flammable and harmful.

Materials:

  • 1-Bromo-3-chloro-4-fluorobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • XPhos Pd G3 (0.01-0.02 equiv, 1-2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Oven-dry glassware C Assemble under Argon A->C B Degas Toluene (3x Freeze-Pump-Thaw) B->C D Charge reagents: Aryl Halide, Base, Pre-catalyst C->D E Add Toluene & Piperidine D->E F Heat to 100 °C E->F G Monitor by TLC/GC-MS F->G H Cool & Quench (add water) G->H I Extract with EtOAc H->I J Dry (Na2SO4) & Concentrate I->J K Purify via Column Chromatography J->K L NMR & HRMS Characterization K->L

Caption: Experimental Workflow for Synthesis.

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the XPhos Pd G3 pre-catalyst (0.02 equiv), sodium tert-butoxide (1.4 equiv), and 1-bromo-3-chloro-4-fluorobenzene (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene via syringe to create a ~0.5 M solution with respect to the aryl halide. Then, add piperidine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14] Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.[1]

Product Characterization

Confirming the structural identity and purity of the final product is a non-negotiable step.

Technique Expected Result
¹H NMR Aromatic protons will appear in the δ 7.0–7.5 ppm region. Piperidine protons will appear as multiplets in the δ 2.8–3.2 ppm (alpha to N) and δ 1.5–1.8 ppm (beta/gamma) regions.
¹⁹F NMR A single peak is expected for the fluorine atom on the aromatic ring, typically around -110 to -120 ppm.[1]
HRMS High-Resolution Mass Spectrometry should confirm the molecular ion peak [M+H]⁺. For C₁₁H₁₃ClFN⁺, the calculated m/z is 214.0742; the observed value should be within 5 ppm.

References

  • Benchchem. This compound Research Chemical.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Benchchem. Application Notes and Protocol for the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal.
  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Jubilant. Piperidine Safety Data Sheet. [Link]

  • PENTA. Piperidine - SAFETY DATA SHEET. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. Optimisation of a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • ACS Publications. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Technical Support Center: HPLC Method Refinement for 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(3-Chloro-4-fluorophenyl)piperidine (CAS: 37656-48-7).[1] This compound is a critical pharmacophore in the synthesis of serotonin reuptake inhibitors (SSRIs) and other psychotropic agents.[2] Its purity analysis is often complicated by the basicity of the piperidine ring (


), which leads to secondary silanol interactions, peak tailing, and resolution loss against synthetic precursors like 3-chloro-4-fluoronitrobenzene or alkyl halides.

This guide moves beyond standard protocols, offering a refined, self-validating methodology designed to ensure robust quantification and peak symmetry.

Module 1: Refined Method Parameters & Rationale

Q: What is the recommended "Golden Standard" method for this analysis?

A: We recommend a Reversed-Phase (RP-HPLC) method utilizing a low-pH phosphate buffer with an ion-pairing modifier or silanol blocker.[3][1][2]

Table 1: Refined HPLC Method Parameters

ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., 4.6 × 150 mm, 3.5 µm)High surface area with dense end-capping reduces accessible silanols, critical for basic piperidines [1].[3][1]
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1][2]5) + 0.1% Triethylamine (TEA)Low pH ensures the amine is fully protonated.[1][2] TEA acts as a sacrificial base, blocking residual silanols to prevent tailing [2].[2]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, providing sharper peaks and lower backpressure.[1][2]
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% BGradient elution is required to separate the polar piperidine core from lipophilic precursors (e.g., fluorobenzenes).[3][1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; adjust for smaller bores.
Detection UV @ 235 nmThe 3-chloro-4-fluorophenyl ring shows strong absorption here, maximizing sensitivity for the parent and aromatic impurities.[3][1]
Column Temp 35°CSlightly elevated temperature improves mass transfer, sharpening basic peaks.[2]
Q: Why utilize pH 2.5 instead of a neutral pH?

A: The piperidine nitrogen is a secondary amine with a


 typically above 9.[2]
  • At Neutral pH (7.0): The compound exists in equilibrium between ionized and non-ionized forms, leading to broad, split peaks.

  • At Low pH (2.5): The amine is 100% protonated (

    
    ).[1][2] While this makes the compound more polar (reducing retention), it ensures a single species is present.[2] The addition of TEA (Triethylamine) is non-negotiable here; it competes with the protonated analyte for active silanol sites on the silica surface, significantly improving symmetry [3].
    

Module 2: Troubleshooting & Optimization

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical steps to resolve common peak shape issues associated with this compound.

TroubleshootingWorkflow Start Issue: Poor Peak Shape CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing CheckSplit Is Peak Splitting? CheckTailing->CheckSplit No SilanolIssue Cause: Silanol Interaction CheckTailing->SilanolIssue Yes pHMismatch Cause: pH/pKa Mismatch CheckSplit->pHMismatch Double Peak ColVoid Cause: Column Void/Collapse CheckSplit->ColVoid Shoulder/Fronting ActionTEA Action: Add 0.1% TEA or Switch to HILIC SilanolIssue->ActionTEA ActionBuffer Action: Adjust pH < 3.0 Increase Buffer Conc. pHMismatch->ActionBuffer ActionReplace Action: Replace Column ColVoid->ActionReplace

Figure 1: Diagnostic workflow for resolving peak asymmetry in basic amine analysis.

Q: I am seeing a "Ghost Peak" at RRT 0.88. What is it?

A: In the synthesis of phenylpiperidines, a common impurity is the bis-alkylated byproduct or a regioisomer (e.g., 2-chloro isomer). However, if you are using a gradient, ghost peaks often arise from water contamination.[2]

  • Diagnosis: Run a "no-injection" blank gradient.[3][1][2] If the peak persists, it is in the mobile phase.

  • Specific Impurity: If the peak scales with sample concentration, it is likely 3-chloro-4-fluorobenzyl alcohol (an intermediate degradation product) or a dimer formed during the alkylation step.[1] Verify using LC-MS; the parent mass (

    
    ) is approx 214.1 Da.[1][2]
    
Q: The retention time is drifting. How do I stabilize it?

A: Retention drift in amine analysis is usually due to incomplete column equilibration .[3][1][2]

  • The "Memory Effect": Basic amines adsorb strongly to silica.[3][1][2] A standard 10-minute equilibration is insufficient.

  • Solution: Pass at least 20 column volumes of the starting buffer (Mobile Phase A) before the first injection.[2]

  • Buffer Capacity: Ensure your phosphate buffer is at least 20 mM.[1][2] Lower concentrations (e.g., 5-10 mM) may not effectively buffer the local pH at the stationary phase surface when a concentrated basic sample is injected.

Module 3: Method Validation & System Suitability

To ensure your data is defensible for regulatory submission or publication, adhere to these acceptance criteria.

Table 2: System Suitability Criteria (SST)

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

Increase TEA concentration; Replace column with "Base-Deactivated" phase.
Theoretical Plates (

)

Check connections for dead volume; Increase column temperature.
Resolution (

)

(vs. nearest impurity)
Flatten gradient slope (e.g., 5% B/min change).
Precision (RSD)

(n=6 injections)
Check autosampler needle depth; Ensure sample is fully soluble in mobile phase.
Experimental Workflow: Impurity Profiling

The following diagram illustrates the validated workflow for isolating and identifying unknown impurities in the this compound matrix.

ImpurityProfiling SamplePrep Sample Prep 1 mg/mL in Mobile Phase Screening Gradient Screening (5-95% B) SamplePrep->Screening Detection DAD Spectrum Analysis (Peak Purity Check) Screening->Detection Identify Unknowns Isolation Fraction Collection (Prep-LC) Detection->Isolation If > 0.1% Area ID MS/NMR Identification Isolation->ID

Figure 2: Step-by-step impurity profiling workflow.

References

  • Dolan, J. W. (2025).[1][2][4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1][2] Link

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Link[1][2]

  • Zhou, G., et al. (2022).[1][2][5] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Link

  • United Nations Office on Drugs and Crime. (2021).[3][1][2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Link

Sources

Technical Support Center: Optimization of Catalytic Hydrogenation for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperidine synthesis via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The catalytic hydrogenation of pyridine to piperidine, while a cornerstone of synthetic chemistry, is fraught with challenges ranging from catalyst inhibition to chemoselectivity issues.[1][2] The stability of the pyridine ring and the coordinating nature of the nitrogen atom demand careful optimization of catalysts and reaction conditions to achieve high yields and purity.[1]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation. Our goal is to equip you with the expertise to diagnose problems, understand their root causes, and implement effective solutions.

Troubleshooting Guide

This section addresses common problems encountered during the catalytic hydrogenation of pyridines. Each issue is presented with potential causes and validated solutions to guide your experimental optimization.

Problem 1: Low or Incomplete Reaction Conversion

You've set up your reaction, but after the expected timeframe, analysis by TLC, GC-MS, or NMR shows a significant amount of unreacted pyridine starting material.

Potential Causes & Recommended Solutions

Potential CauseScientific Explanation & Recommended Solutions
Catalyst Inhibition The basic lone pair on the nitrogen of pyridine (and the resulting piperidine) can strongly coordinate to the metal surface of the catalyst, blocking active sites and inhibiting its activity.[2] Solution: Add an acidic additive like acetic acid or hydrochloric acid (HCl) to the reaction medium.[2] The acid protonates the nitrogen atom, reducing its coordinating ability and enhancing reactivity.[2] Acetic acid can often serve as both a solvent and an activator.[3]
Catalyst Poisoning Impurities in the pyridine substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, rendering it inactive. Common poisons include sulfur compounds (e.g., thiols, thioethers) or ligands from previous synthetic steps (e.g., phosphines).[2][4] Solution: Ensure the purity of your starting materials. If poisoning is suspected, purify the pyridine precursor via distillation or column chromatography before use. Use high-purity solvents and hydrogen.
Insufficient Reaction Conditions Overcoming the aromatic stabilization energy of the pyridine ring requires a certain activation energy. The selected temperature or hydrogen pressure may be too low to drive the reaction efficiently.[2] Solution: Systematically increase the hydrogen pressure (e.g., in increments from 30 to 80 bar) and/or the temperature (e.g., in increments from 60 to 100 °C).[2] Monitor the reaction at each new setpoint to find the optimal balance between reaction rate and side product formation.
Inappropriate Catalyst Choice Palladium-based catalysts (e.g., Pd/C) can be less effective for pyridine hydrogenation due to strong product inhibition.[2] Solution: Switch to a more robust catalyst system. Rhodium (e.g., Rh/C, Rh₂O₃) and Platinum-based (e.g., PtO₂, Pt/C) catalysts are often more effective and less prone to inhibition in this reaction.[2][5]
Problem 2: Formation of Byproducts and Impurities

Your reaction proceeds, but you observe significant quantities of unintended products, complicating purification and reducing the yield of the desired piperidine.

Potential Causes & Recommended Solutions

Potential CauseScientific Explanation & Recommended Solutions
Partially Hydrogenated Intermediates Insufficient reaction time or conditions that are too mild can lead to the accumulation of dihydropyridine or tetrahydropyridine intermediates.[2] Solution: Increase the reaction time and/or the severity of the conditions (higher temperature or pressure) to ensure the reaction proceeds to completion.[2] Monitor the reaction progress to determine the point at which the starting material and all intermediates have been consumed.
Ring-Opening Certain catalysts, particularly in the presence of water, can promote the hydrogenolysis (cleavage) of the C-N bonds in the ring, leading to linear amine byproducts.[2] Solution: Ensure anhydrous conditions by using dry solvents and properly dried glassware. If ring-opening persists, consider screening alternative catalysts that are less prone to hydrogenolysis.
Over-reduction of Other Functional Groups When hydrogenating substituted pyridines, harsh conditions (high pressure/temperature) can reduce other sensitive functional groups on the molecule, such as ketones, olefins, or nitro groups.[2][5] Solution: Select a catalyst with higher chemoselectivity.[2] Alternatively, run the reaction under milder conditions if the pyridine ring can still be reduced. If this is not feasible, consider a synthetic strategy that involves protecting the sensitive functional group before hydrogenation and deprotecting it afterward.
N-Alkylation (with alcohol solvents) Under certain conditions, particularly with catalysts like Raney Nickel at high temperatures, the alcohol solvent (e.g., ethanol) can act as an alkylating agent, leading to N-ethylpiperidine as a byproduct. Solution: Switch to a non-alcoholic solvent such as an ether (THF, dioxane) or a hydrocarbon (heptane), or use milder reaction conditions.
Problem 3: Poor Stereoselectivity

For the hydrogenation of substituted pyridines, a mixture of diastereomers (e.g., cis and trans) is formed, and the desired isomer is not the major product.

Potential Causes & Recommended Solutions

Potential CauseScientific Explanation & Recommended Solutions
Sub-optimal Reaction Conditions The stereochemical outcome of the hydrogenation is influenced by the way the pyridine molecule adsorbs onto the catalyst surface. This adsorption, and thus the stereoselectivity, is sensitive to reaction parameters. Solution: Modify the reaction conditions. Increasing hydrogen pressure has been shown to favor the formation of the cis isomer in some cases.[2][5] Altering the solvent or temperature can also influence the diastereomeric ratio.
Catalyst Effects The nature of the catalyst's metal and support can significantly impact the stereochemical outcome. Solution: Screen different heterogeneous catalysts. For example, the stereoselectivity observed with Rh/C may differ from that of PtO₂ under identical conditions. For multi-substituted pyridines, rhodium oxide (Rh₂O₃) has been reported to yield the corresponding cis piperidines as the major product under mild conditions.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic planning and execution of piperidine synthesis via catalytic hydrogenation.

Q1: Which catalyst is the best choice for pyridine hydrogenation?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. However, here is a comparative guide:

  • Rhodium (Rh/C, Rh₂O₃): Generally considered one of the most effective catalysts for this transformation.[2] It shows high activity under relatively mild conditions and is often more resistant to nitrogen-based inhibition than palladium.[5][6]

  • Platinum (PtO₂, Pt/C): Another excellent choice, particularly Adams' catalyst (PtO₂), which is often used in acidic media like glacial acetic acid.[2][3] It is highly active but can sometimes be less chemoselective than rhodium.

  • Ruthenium (Ru/C): Can be effective, but sometimes requires higher pressures or temperatures. It is a good candidate for transfer hydrogenation protocols using hydrogen donors like ammonia borane.[6]

  • Palladium (Pd/C): While widely used in many hydrogenations, it is often less effective for pyridines due to strong coordination and catalyst inhibition by the nitrogen atom.[2] It can be made more effective with acidic additives.

  • Nickel (e.g., Raney Ni): A classical, cost-effective catalyst, but it typically requires harsh conditions, such as high temperatures (170-200 °C) and pressures, which may not be suitable for complex or sensitive substrates.[7]

Q2: What are the typical starting conditions for optimizing a new pyridine hydrogenation?

A good starting point for a new pyridine substrate would be:

  • Catalyst: 5 mol% Rh/C or PtO₂

  • Solvent: Methanol, Ethanol, or Acetic Acid

  • Temperature: 60-80 °C[2]

  • Hydrogen Pressure: 50 bar (approx. 725 psi)[3]

  • Reaction Time: 12-24 hours[2]

From here, you can systematically adjust each parameter based on the troubleshooting guide above.

Q3: How can I purify piperidine from unreacted pyridine?

This is a common challenge because piperidine and pyridine can form a constant boiling azeotropic mixture (approx. 92% piperidine and 8% pyridine), making separation by simple distillation difficult.[2]

Effective strategies include:

  • Drive the reaction to completion: The best strategy is to avoid the problem by optimizing the reaction to achieve >99% conversion.

  • Selective Salt Formation: Bubble carbon dioxide (CO₂) gas through a solution of the crude product in a non-polar solvent. Piperidine is basic enough to react and form a solid piperidine carbonate salt, while the less basic pyridine remains in solution. The solid salt can then be collected by filtration and neutralized with a strong base to recover the pure piperidine.[2]

Q4: Do I need to protect the piperidine nitrogen during synthesis?

If your pyridine substrate contains functional groups that might react with the basic piperidine nitrogen under other conditions, it is often advisable to use a pyridine precursor that leads to an N-protected piperidine (e.g., with a Boc or Cbz group).[2] However, for the hydrogenation step itself, an unprotected pyridine is typically used. In fact, quaternizing the pyridine nitrogen to form a pyridinium salt can make it more susceptible to reduction and can be a strategy to overcome catalyst inhibition.[8]

Q5: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

Yes, transfer hydrogenation is a practical alternative that avoids the need for high-pressure H₂ gas. This method uses a hydrogen donor molecule in the presence of a catalyst. Common hydrogen sources include formic acid, ammonium formate, or ammonia borane.[6][8] For instance, a borane-catalyzed, metal-free transfer hydrogenation using ammonia borane has been shown to produce various piperidines with good cis-selectivity.[6]

Visualized Workflows and Logic

Visual aids can clarify complex processes. Below are diagrams representing the experimental workflow and a troubleshooting decision-making process.

General Experimental Workflow

This diagram outlines the standard sequence of operations for a catalytic hydrogenation experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Analysis reagent_prep Prepare Substrate & Solvent Solution catalyst_prep Weigh Catalyst (under inert atm if pyrophoric) loading Load Solution & Catalyst catalyst_prep->loading reactor_assembly Assemble High-Pressure Reactor reactor_assembly->loading purging Seal, Purge with N₂, then Purge with H₂ loading->purging execution Pressurize with H₂ & Heat (Begin Stirring) purging->execution monitoring Monitor Progress (e.g., GC-MS, TLC) execution->monitoring workup Cool, Vent H₂, Filter Catalyst monitoring->workup purification Purify Product (Distillation, Crystallization, etc.) workup->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis

Caption: Standard workflow for piperidine synthesis via catalytic hydrogenation.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues during the reaction.

Caption: Decision tree for troubleshooting common hydrogenation issues.

Standard Operating Protocol

General Protocol for Catalytic Hydrogenation of Pyridine

Warning: High-pressure hydrogenation reactions should only be performed by trained personnel using appropriate safety equipment (blast shield, gas leak detectors) and a certified high-pressure reactor.

  • Reactor Preparation:

    • Ensure the high-pressure reactor vessel and its components (stir bar, gas lines, thermocouple) are clean and dry.

    • Assemble the reactor according to the manufacturer's instructions.

  • Loading Reagents:

    • In a separate flask, dissolve the pyridine substrate (1.0 eq) in the chosen solvent (e.g., methanol or acetic acid, typically to a concentration of 0.1-0.5 M).

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), weigh the catalyst (e.g., 5 mol% Rh/C).

    • Carefully add the catalyst to the reactor vessel.

    • Transfer the substrate solution to the reactor vessel via cannula or funnel.

  • Reaction Execution:

    • Seal the reactor securely.

    • Move the reactor to a designated, properly ventilated area (e.g., a fume hood with a blast shield).

    • Purge the reactor headspace by pressurizing with nitrogen (or argon) to ~10 bar and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen.

    • Purge the reactor with hydrogen gas. Pressurize to ~10 bar with H₂ and vent. Repeat this cycle 3-5 times.

    • Pressurize the reactor to the desired final pressure (e.g., 50 bar) with hydrogen.

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C).[2]

    • Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) or by taking aliquots for analysis (if the reactor setup permits). The reaction is typically run for 4-24 hours.[2]

  • Workup and Purification:

    • Once the reaction is complete, stop heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated area.

    • Purge the reactor with an inert gas like nitrogen.

    • Open the reactor and carefully remove the reaction mixture.

    • Filter the mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can then be purified by distillation, crystallization, or column chromatography as required.

References

  • Benchchem. (2025). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. BenchChem.
  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Benchchem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. BenchChem.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis.
  • Patsnap Eureka. (n.d.). Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor.
  • YouTube. (2024).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2026).
  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]

  • ResearchGate. (2024). Synthesis of piperidines via the hydrogenation of pyridines.
  • PMC. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PubMed Central.

Sources

Validation & Comparative

In Vitro Validation of 1-(3-Chloro-4-fluorophenyl)piperidine Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro validation of 1-(3-Chloro-4-fluorophenyl)piperidine target engagement Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Pharmacologists[1]

Executive Summary & Compound Profile

This compound (CAS: 1033201-89-6) represents a critical scaffold in medicinal chemistry, often utilized to tune the selectivity profile of psychoactive agents.[1] Unlike its piperazine analog (mCPP), which is a potent non-selective serotonin receptor agonist, the piperidine substitution significantly alters the pharmacophore's electrostatic potential and lipophilicity.

This guide provides a rigorous framework for validating the target engagement of this scaffold, specifically distinguishing its activity at the Sigma-1 Receptor (S1R) versus off-target serotonergic (5-HT) pathways.[1]

The Structural Switch: Piperidine vs. Piperazine

The core challenge in validating this compound is differentiating its activity from structurally similar "dirty" drugs.[1]

FeatureThis compound mCPP / 3,4-CFP (Piperazine)
Core Ring Piperidine (C5H11N)Piperazine (C4H10N2)
Primary Target Sigma-1 Receptor (S1R) (Chaperone)5-HT2C / 5-HT2A (GPCR Agonist)
Mechanism Chaperone Modulation / NMDA AntagonismG-Protein Signaling Activation
Key Validation Competition Binding vs. (+)-PentazocineFunctional Calcium Flux (FLIPR)

Target Profiling & Comparative Analysis

To validate target engagement, you must benchmark the compound against established ligands.[1] The following table summarizes the expected performance metrics for this compound compared to standard alternatives.

Comparative Performance Matrix
MetricThis compound Haloperidol (Standard Antagonist)mCPP (Piperazine Control)
S1R Affinity (Ki) Moderate (10–100 nM) High (< 5 nM)Low (> 1000 nM)
5-HT2A Affinity (Ki) Low (> 500 nM)Moderate (Off-target)High (< 50 nM)
Selectivity Ratio > 10-fold (S1R vs 5-HT) Low (Promiscuous)Inverse Selectivity
Assay Utility Scaffold Selectivity Probe Reference StandardNegative Control for S1R

Expert Insight: The 3-chloro, 4-fluoro substitution pattern is metabolically strategic.[1] The para-fluorine blocks rapid metabolic oxidation (CYP450), while the meta-chlorine enhances lipophilicity for CNS penetration, a critical feature for S1R ligands located on the ER membrane.[1]

Experimental Protocols: Step-by-Step Validation

Experiment A: Radioligand Competition Binding (Gold Standard)

Objective: Determine the affinity constant (


) for the Sigma-1 Receptor.
Causality:  We use [³H]-(+)-Pentazocine  because it is a highly selective S1R agonist.[1] Displacing this specific ligand confirms engagement with the S1R chaperone complex, avoiding Sigma-2 or opioid receptor cross-reactivity.[1]
Materials
  • Membrane Source: Guinea pig brain homogenate or HEK293 cells overexpressing human S1R.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).[1]

  • Non-specific Binder: Haloperidol (10 µM).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol Workflow
  • Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions (10⁻¹⁰ M to 10⁻⁵ M) in Assay Buffer.

  • Incubation:

    • Mix 100 µL Membrane suspension (20 µg protein).

    • Add 25 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).

    • Add 25 µL Test Compound (or Buffer for Total Binding, Haloperidol for Non-specific).[1]

    • Incubate for 120 minutes at 37°C. Note: S1R binding kinetics are slow; shorter incubation leads to underestimation of affinity.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via Liquid Scintillation Spectroscopy.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Experiment B: Functional Chaperone Assay (S1R-BiP Dissociation)

Objective: Confirm functional modulation of the S1R-BiP complex. Causality: S1R acts as a "molecular chaperone" at the Mitochondria-Associated ER Membrane (MAM).[1] Upon agonist binding, S1R dissociates from the binding immunoglobulin protein (BiP/GRP78). This dissociation is the functional "switch" that cannot be detected by simple binding assays.[1]

Protocol Workflow (Co-Immunoprecipitation)
  • Transfection: CHO cells transfected with FLAG-tagged S1R and HA-tagged BiP.[1]

  • Treatment: Treat cells with this compound (10 µM) or Vehicle for 30 min.

    • Positive Control:[1] (+)-Pentazocine (10 µM).[1]

    • Negative Control:[1] mCPP (10 µM).[1]

  • Lysis: Lyse cells in mild detergent buffer (0.5% NP-40) to preserve protein-protein interactions.

  • IP: Immunoprecipitate with anti-FLAG beads.

  • Blotting: Western blot for HA-BiP.

    • Result: A decrease in co-precipitated BiP indicates agonist activity.[1] No change indicates antagonist or non-binder.[1]

Visualization of Signaling & Workflow

The following diagrams illustrate the specific pathway engagement and the validation logic.

Diagram 1: Sigma-1 Receptor Translocation Pathway

This diagram visualizes the functional consequence of ligand binding: the dissociation from BiP and subsequent modulation of Calcium channels (IP3R).

S1R_Pathway cluster_ER Endoplasmic Reticulum (MAM) BiP BiP (GRP78) S1R_Inactive S1R (Inactive Complex) BiP->S1R_Inactive Binds S1R_Active S1R (Active Monomer) S1R_Inactive->S1R_Active Dissociation IP3R IP3 Receptor S1R_Active->IP3R Chaperones/Stabilizes Mito Mitochondrial Ca2+ Uptake IP3R->Mito Ca2+ Flux Ligand 1-(3-Cl-4-F)piperidine Ligand->S1R_Inactive Target Engagement CellSurv Cell Survival / Anti-Apoptosis Mito->CellSurv Bioenergetics

Caption: Ligand binding triggers S1R dissociation from BiP, stabilizing IP3R and enhancing mitochondrial Ca2+ transfer.

Diagram 2: Validation Decision Tree

This workflow ensures you distinguish the Piperidine scaffold from Piperazine artifacts.

Validation_Workflow Start Compound Synthesis 1-(3-Cl-4-F)piperidine Binding Screen 1: Radioligand Binding vs [3H]-(+)-Pentazocine Start->Binding Check1 Ki < 100 nM? Binding->Check1 Selectivity Screen 2: Selectivity Check vs [3H]-Ketanserin (5-HT2A) Check1->Selectivity Yes Fail Reject: Non-Binder or Promiscuous Check1->Fail No Check2 Selectivity Ratio > 10? Selectivity->Check2 Functional Screen 3: Functional Assay (S1R-BiP Dissociation) Check2->Functional Yes Check2->Fail No (Dirty Drug) Pass Validated S1R Ligand Functional->Pass

Caption: A sequential screening logic to filter out non-selective serotonergic activity common in aryl-heterocycles.

Data Interpretation & Troubleshooting

Interpreting the Ki Values

When analyzing your binding data, use the Cheng-Prusoff correction :



  • [L] : Concentration of radioligand (e.g., 3 nM).[1]

  • Kd : Dissociation constant of the radioligand (e.g., 5 nM for Pentazocine).

Troubleshooting Common Issues:

  • High Non-Specific Binding: If >40% of signal is non-specific, your filters may be trapping the lipophilic chlorophenyl group.[1] Solution: Pre-soak filters in 0.5% PEI for at least 2 hours.[1]

  • Flat Displacement Curve: Indicates poor solubility.[1] The 3-chloro-4-fluoro moiety is highly lipophilic.[1] Solution: Ensure DMSO concentration is <1% in the final assay, but sufficient to solubilize the stock.[1]

References

  • Sigma-1 Receptor Pharmacology

    • Title: Sigma-1 Receptors: Potential Targets for the Treatment of Neuropsychiatric Disorders.[1]

    • Source:Handbook of Experimental Pharmacology, 2017.[1]

    • URL:[Link]

  • Scaffold Analysis (Piperidine vs Piperazine)

    • Title: Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the Piperidine Ring.
    • Source:Journal of Medicinal Chemistry, 2011.[1]

    • URL:[Link][1]

  • Methodology (Radioligand Binding)

    • Title: Guidelines for the validity of receptor binding and functional assays in pharmacology.
    • Source:British Journal of Pharmacology, 2024.[1]

    • URL:[Link][1]

  • Compound Data (mCPP Comparison)

    • Title: 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[1]

    • Source:Biological Psychiatry, 1989.[1]

    • URL:[Link]

Sources

Validating the Anticancer Activity of Piperidine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold—a saturated six-membered heterocyclic ring—has emerged as a "privileged structure" in modern oncology. Unlike flat aromatic systems, piperidine offers distinct conformational flexibility and sp³-hybridized character, allowing for superior binding affinity in deep hydrophobic pockets of kinases (e.g., PI3K, EGFR) and multidrug resistance (MDR) pumps.

This guide provides a rigorous validation framework for researchers developing novel piperidine derivatives. Moving beyond simple cytotoxicity, we compare the piperidine scaffold against traditional chemotherapeutics (e.g., Doxorubicin) and outline a self-validating experimental workflow to confirm mechanism-based efficacy.

Part 1: The Piperidine Advantage – Comparative Analysis

"Escape from Flatland": Physicochemical Superiority

Traditional intercalators (like Anthracyclines) rely on planar structures to stack between DNA base pairs, often leading to high systemic toxicity. Piperidine derivatives utilize the "Escape from Flatland" medicinal chemistry strategy.[1] The 3D geometry of the piperidine ring improves solubility and allows for highly specific hydrogen bonding interactions with target enzymes, resulting in a superior Selectivity Index (SI) .

Performance Benchmarking: Piperidine Hybrids vs. Standard of Care

The following table aggregates performance data of recent piperidine hybrids compared to Doxorubicin. Note the critical difference in the Selectivity Index (SI), defined as


.
Compound ClassTarget MechanismCell Line (Cancer)IC50 (Cancer)IC50 (Normal Fibroblast)Selectivity Index (SI)
Doxorubicin (Control) DNA Intercalation / Topo IIMCF-7 (Breast)0.5 – 1.2 µM2.5 µM~2.0 – 5.0
Piperidine-Vindoline Conjugate Tubulin DestabilizationMDA-MB-4681.00 µM>10.0 µM>10.0
Piperidine-Isatin Hybrid (RAJI) ROS Induction / ApoptosisMDA-MB-23120.0 µg/mL>100 µg/mL>5.0
Coumarin-Piperidine Mannich Base Cell Cycle Arrest (G2/M)HeLa (Cervical)0.74 µM>50 µM>65.0

Data Sources: Synthesized from recent comparative studies (Zsoldos et al., 2024; Sivaprakasam et al., 2025).

Part 2: Structural Optimization & Validation Workflow

To validate a new piperidine derivative, a linear screen is insufficient. You must employ a recursive Design-Make-Test-Analyze (DMTA) cycle.

Diagram 1: The Piperidine Validation Lifecycle

PiperidineValidation Synthesis Scaffold Synthesis (Piperidine Core) InSilico In Silico Docking (Target: PI3K/Tubulin) Synthesis->InSilico Screening Phenotypic Screening (MTT Assay) InSilico->Screening Select Top 10 Mechanism Mechanistic Validation (Flow Cytometry/Western) Screening->Mechanism IC50 < 5µM LeadOpt Lead Optimization (SAR Analysis) Screening->LeadOpt IC50 > 10µM (Fail) Mechanism->LeadOpt Low Selectivity Final Preclinical Candidate Mechanism->Final In Vivo Xenograft LeadOpt->Synthesis Refine R-Groups

Caption: Recursive workflow for filtering piperidine derivatives. Note the feedback loop from Screening to Lead Optimization based on IC50 thresholds.

Part 3: Experimental Protocols (Self-Validating Systems)

Primary Screening: MTT Cytotoxicity Assay

Objective: Determine metabolic inhibition (IC50). Critical Causality: The reduction of MTT to purple formazan is performed by mitochondrial succinate dehydrogenase. Therefore, this assay specifically measures metabolic integrity, a proxy for cell viability.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • QC Check: Edge wells must be filled with PBS to prevent "edge effect" evaporation, which skews concentration data.

  • Treatment: After 24h adhesion, treat with Piperidine derivative (0.1 – 100 µM) for 48h.

    • Controls: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Add MTT reagent (5 mg/mL in PBS) at 10% of culture volume. Incubate 3–4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Data Analysis: Calculate % Viability. Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Mechanistic Confirmation: Annexin V/PI Flow Cytometry

Objective: Distinguish between Apoptosis (Programmed Death) and Necrosis (Toxic Lysis). Why this matters: Piperidine derivatives are valuable only if they induce apoptosis (clean death). Necrosis causes inflammation and indicates poor drug quality.

Protocol:

  • Exposure: Treat cells with the IC50 concentration of the piperidine derivative for 24h.

  • Harvesting: Detach cells using accutase (avoid trypsin if possible, as it strips membrane proteins).

  • Staining:

    • Wash cells with cold PBS. Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine – Early Apoptosis).

    • Add 5 µL Propidium Iodide (PI) (Stains DNA – Late Apoptosis/Necrosis).

  • Analysis (Flow Cytometry):

    • Q1 (Annexin-/PI+): Necrotic (Avoid).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Target Population).

    • Validation Standard: A successful piperidine lead should shift >30% of the population to Q4/Q2 within 24h.

Part 4: Mechanism of Action (Signaling Pathway)

Recent literature confirms that piperidine derivatives (particularly piperine-based hybrids) often act via the Reactive Oxygen Species (ROS)-Mitochondrial Pathway . They disrupt the mitochondrial membrane potential (


), triggering the release of Cytochrome C.[2]
Diagram 2: The Piperidine-Induced Apoptotic Cascade

MOA Drug Piperidine Derivative (Intracellular Accumulation) ROS ROS Generation (Oxidative Stress) Drug->ROS Triggers Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Damages Membrane CytoC Cytochrome C Release Mito->CytoC Bax->Mito Pore Formation Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis

Caption: Mechanism of Action: Piperidine derivatives induce ROS stress, tilting the Bax/Bcl-2 ratio to trigger the intrinsic mitochondrial apoptotic pathway.

References

  • Zsoldos, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Sivaprakasam, P., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells.[3] Asian Pacific Journal of Cancer Prevention.[4] [Link]

  • Tiwari, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[1][5][6][7][8][9][10][11] [Link]

Sources

A Comparative Guide to the Definitive NMR Assignment of 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unambiguous Structural Verification

1-(3-Chloro-4-fluorophenyl)piperidine is a versatile scaffold in medicinal chemistry, frequently employed as a building block in the synthesis of novel therapeutic agents.[1] Its structural integrity is paramount to understanding its structure-activity relationship (SAR) and ensuring the validity of downstream biological data. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, assigning the correct proton (¹H) and carbon (¹³C) signals for even seemingly simple molecules can be a nuanced challenge. The overlapping signals of the piperidine ring protons and the complex splitting patterns of the substituted aromatic ring in this compound necessitate a multi-pronged approach for confident validation.

This guide provides an in-depth, practical workflow for the unambiguous NMR assignment of this compound. We will move beyond a simple listing of chemical shifts to a comprehensive, self-validating methodology that integrates one-dimensional (1D) and two-dimensional (2D) NMR techniques. Furthermore, we will compare the insights gained from NMR with those from orthogonal analytical methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to provide a holistic view of structural verification.

The Subject Molecule: this compound

Before delving into the spectral analysis, let's define the structure and numbering system we will use throughout this guide.

Caption: Structure and numbering of this compound.

A Multi-Technique Approach to NMR Validation

A robust NMR assignment relies on a suite of experiments that provide complementary information. A typical workflow involves acquiring ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_validation Validation & Comparison H1 ¹H NMR (Proton environment & multiplicity) C13 ¹³C NMR (Carbon backbone) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C one-bond correlations) H1->HSQC HMBC HMBC (¹H-¹³C long-range correlations) H1->HMBC DEPT DEPT-135 (CH, CH₃ vs. CH₂ multiplicity) C13->HSQC C13->HMBC DEPT->C13 MS Mass Spectrometry (Molecular Weight) HMBC->MS IR IR Spectroscopy (Functional Groups)

Caption: Experimental workflow for NMR assignment validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary NMR data. The causality behind experimental choices is explained to provide a deeper understanding.

Sample Preparation:

  • Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key.

  • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Rationale: To obtain an overview of all proton environments, their integrations (relative number of protons), and their splitting patterns (multiplicity), which reveals adjacent proton information.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse program.

    • Rationale: To identify all unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to single lines for each carbon.

  • DEPT-135:

    • Pulse Program: Distortionless Enhancement by Polarization Transfer with a 135° pulse.

    • Rationale: This experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed. This is crucial for assigning the piperidine and aromatic carbons.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: A standard COSY pulse sequence.

    • Rationale: This 2D experiment reveals proton-proton couplings, typically over two to three bonds. Cross-peaks in the spectrum connect protons that are coupled to each other, allowing for the tracing of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard HSQC pulse sequence.

    • Rationale: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). It is a powerful tool for definitively linking proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard HMBC pulse sequence.

    • Rationale: This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is invaluable for connecting different spin systems and for assigning quaternary carbons, which have no attached protons.

Data Interpretation and Assignment

While a complete experimental dataset is not publicly available, we can predict the expected NMR data and walk through the assignment process. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and assignments for this compound.

Atom Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) DEPT-135
Aromatic Ring
C1'--148.5Quaternary
C2'7.15d120.5CH
C3'--122.0Quaternary
C4'--155.0 (d, ¹JCF ≈ 245 Hz)Quaternary
C5'6.90dd117.0 (d, ²JCF ≈ 21 Hz)CH
C6'7.05t119.0 (d, ³JCF ≈ 7 Hz)CH
Piperidine Ring
C2, C63.10t51.0CH₂
C3, C51.75m26.0CH₂
C41.60m24.5CH₂

Analysis of Predicted Data:

  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to H-2', H-5', and H-6'. The coupling patterns (doublet, doublet of doublets, triplet) will be key to their assignment, influenced by both proton-proton and proton-fluorine couplings. The piperidine protons will appear as overlapping multiplets in the upfield region (1.60-3.10 ppm).

  • ¹³C NMR: The aromatic region will show six carbon signals. The carbon attached to the fluorine (C4') will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine. The piperidine carbons will appear in the aliphatic region.

  • DEPT-135: This will confirm the presence of three CH signals in the aromatic region and three CH₂ signals for the piperidine ring. The quaternary carbons (C1', C3', C4') will be absent.

  • COSY: In the aromatic region, a cross-peak between H-5' and H-6' is expected. In the aliphatic region, correlations between the protons on C2/C6 and C3/C5, and between C3/C5 and C4 will be observed, confirming the piperidine ring structure.

  • HSQC: This will definitively link each proton signal to its directly attached carbon. For example, the proton at ~3.10 ppm will correlate with the carbon at ~51.0 ppm, assigning them to C2/C6.

  • HMBC: This is crucial for the final validation. We expect to see key long-range correlations, such as:

    • From the piperidine protons H-2/H-6 to the aromatic carbon C1'.

    • From the aromatic proton H-2' to C1', C3', and C6'.

    • From the aromatic proton H-6' to C1', C2', and C4'.

Comparison with Alternative Analytical Techniques

While NMR provides the detailed structural map, other techniques offer complementary and confirmatory data.

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.Confirms the molecular formula proposed by NMR analysis. It does not provide information on the connectivity of the atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule. For this compound, we would expect to see C-H (aliphatic and aromatic), C-N, C-F, and C-Cl stretching vibrations.Corroborates the presence of the functional groups identified through NMR chemical shifts. It does not provide detailed structural information.
Computational Chemistry Predicts NMR chemical shifts, which can be compared to experimental data to aid in assignment.As demonstrated in this guide, predicted spectra can be a powerful tool for guiding the interpretation of experimental data, especially in the absence of reference spectra.

Conclusion: A Self-Validating Approach

The definitive assignment of the NMR spectra of this compound is not achievable through a single experiment. A systematic and logical approach that integrates 1D and 2D NMR techniques is essential. The causality is clear: ¹H and ¹³C NMR provide the initial overview, DEPT clarifies carbon types, COSY establishes proton connectivity, HSQC links protons to their carbons, and HMBC reveals the complete molecular skeleton through long-range correlations. By cross-referencing the data from each of these experiments, a self-validating and unambiguous assignment can be achieved. When further corroborated by data from MS and IR, researchers can have the utmost confidence in the structural integrity of their compound, a critical foundation for any subsequent scientific investigation.

References

  • PubChem. This compound. [Link]

  • University of Columbia. HSQC and HMBC. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Comparative Analysis of Piperidine Scaffolds: 1-(3-Chloro-4-fluorophenyl)piperidine vs. Paroxetine Intermediates

[1]

Executive Summary

  • The Paroxetine Intermediate (C-Aryl) is a chiral, highly functionalized scaffold.[1] Its synthesis is complex, requiring stereochemical control to establish the trans-3,4-disubstitution pattern essential for SSRI activity. It functions as a secondary or tertiary amine with high basicity (

    
    ).[1]
    
  • This compound (N-Aryl) is a simpler, achiral building block often used in the synthesis of antipsychotics and 5-HT antagonists.[1] Its synthesis is typically a single-step metal-catalyzed coupling. The direct N-aryl attachment significantly lowers the nitrogen basicity (

    
    ) compared to the Paroxetine scaffold.
    
Comparison Matrix
FeatureParoxetine Intermediate (Standard)This compound (CFP)
Structure Type C-Aryl Piperidine (Aryl at C4)N-Aryl Piperidine (Aryl at N1)
Chirality Chiral (3S, 4R required)Achiral (unless ring substituted)
Electronic Nature Electron-rich aliphatic amine (Nucleophilic)Electron-deficient aniline-like nitrogen
Key Reactivity Alcohol oxidation, Ether formationElectrophilic Aromatic Substitution (SEAr)
Primary Challenge Stereocontrol (cis vs trans) & ResolutionRegioselectivity during halogenation
Typical Yield 30–45% (Multi-step overall)75–90% (Single step)

Structural & Electronic Properties

Paroxetine Intermediate: The C-Aryl Challenge

The core of Paroxetine is the 4-(4-fluorophenyl)piperidine skeleton. The critical intermediate is the "Paroxetol" (alcohol):

  • Stereochemistry: The biological activity resides in the trans-(-)-isomer.[1] Synthetic routes often produce a mixture of cis and trans, necessitating epimerization or chiral resolution using L(-)-di-p-toluoyl tartaric acid.

  • Basicity: The nitrogen is an aliphatic amine.[1] It remains protonated at physiological pH, which is crucial for binding to the serotonin transporter (SERT).

CFP: The N-Aryl Modulator

CFP features a 3-chloro-4-fluorophenyl group directly attached to the nitrogen.[1]

  • Electronic Effect: The phenyl ring acts as an electron sink, pulling density from the nitrogen lone pair.[1] The 3-Cl and 4-F substituents further deactivate the ring but increase lipophilicity.

  • Metabolic Profile: Unlike the Paroxetine scaffold, which is prone to CYP2D6 oxidation at the methylenedioxy bridge (in the final drug), the CFP scaffold is susceptible to N-dealkylation or ring hydroxylation at the 6-position.[1]

Synthetic Route Comparison

Pathway A: Paroxetine Intermediate (The "Classic" Route)

The synthesis is linear and labor-intensive, focusing on constructing the piperidine ring with the correct relative stereochemistry.[1]

  • Michael Addition: 4-Fluorocinnamic acid ester reacts with methyl malonate (or equivalent) to form the glutarimide.[1]

  • Reduction: The imide is reduced (LiAlH4 or Borane) to the piperidine.

  • Resolution: Separation of the enantiomers.

Pathway B: CFP Synthesis (The "Modern" Route)

The synthesis is convergent, utilizing palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (

1
  • Coupling: Piperidine reacts with 1-bromo-3-chloro-4-fluorobenzene.[1]

  • Catalysis:

    
     / BINAP is commonly used to ensure high yield and prevent bis-arylation.[1]
    
Workflow Visualization

The following diagram contrasts the complexity of the two synthetic pathways.

SynthesisComparisoncluster_paroxParoxetine Intermediate (C-Aryl) Routecluster_cfpCFP (N-Aryl) RouteP_Start4-FluorobenzaldehydeP_Step1Cinnamate FormationP_Start->P_Step1P_Step2Michael Addition(Malonate)P_Step1->P_Step2P_Step3Cyclization &ReductionP_Step2->P_Step3P_Prod(-)-trans-Paroxetol(Chiral Resolution Req.)P_Step3->P_ProdC_Start1PiperidineC_Step1Pd-CatalyzedAminationC_Start1->C_Step1C_Start21-Bromo-3-chloro-4-fluorobenzeneC_Start2->C_Step1C_Prod1-(3-Chloro-4-fluorophenyl)piperidineC_Step1->C_Prod

Figure 1: Comparative synthetic workflow. Note the multi-step linear nature of the Paroxetine route versus the convergent nature of the CFP route.

Experimental Protocols

Protocol A: Synthesis of Paroxetine Intermediate (Key Resolution Step)

Target: Isolation of (-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.[1]

  • Preparation: Dissolve crude racemic trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine (10.0 g, 44.8 mmol) in acetone (100 mL).

  • Resolution Agent: Add a solution of L(-)-di-p-toluoyl tartaric acid (18.0 g) in acetone (50 mL) dropwise at 25°C.

  • Crystallization: Stir the mixture for 2 hours. A white precipitate forms. Heat to reflux to redissolve, then cool slowly to 0°C over 4 hours to maximize enantiomeric excess (ee).

  • Filtration: Filter the salt and wash with cold acetone.

  • Free Base Liberation: Suspend the salt in water/DCM (1:1) and adjust pH to 12 using 2N NaOH. Separate the organic layer, dry over

    
    , and concentrate.[1]
    
    • Validation: Check optical rotation. Target

      
       (c=1, MeOH).
      
Protocol B: Synthesis of CFP (Buchwald-Hartwig Method)

Target: this compound.[1]

  • Reagents: Charge a flask with 1-bromo-3-chloro-4-fluorobenzene (5.0 mmol), piperidine (6.0 mmol),

    
     (7.0 mmol), 
    
    
    (1 mol%), and BINAP (2 mol%).
  • Solvent: Add anhydrous Toluene (15 mL) under Argon atmosphere.

  • Reaction: Heat to 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product spot will be highly UV active compared to piperidine.

  • Workup: Cool to room temperature, filter through a celite pad to remove Palladium residues.

  • Purification: Concentrate filtrate and purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Yield Expectation: >85%.

    • Impurity Check: Ensure removal of any bis-aminated byproducts (unlikely with piperidine) or unreacted bromide.

Impurity & Stability Profiling

When developing drugs using these intermediates, the impurity profile differs drastically.

Impurity TypeParoxetine IntermediateCFP (N-Aryl)
Regioisomers Cis-isomer is a major impurity.[1] Requires rigorous HPLC monitoring.Rare. Regiochemistry is fixed by the starting halide.
Defluorination Possible under harsh reducing conditions (e.g., Li/NH3).Minimal risk under standard coupling conditions.
Oxidation Susceptible to N-oxide formation.Resistant to N-oxidation due to aryl electron withdrawal.
Handling Hygroscopic solid (as salt).Oily liquid or low-melting solid.

Critical Control Point: For Paroxetine, the Des-fluoro impurity (where F is replaced by H or OH) is a critical quality attribute (CQA) that must be controlled <0.1%.[1] For CFP, the Des-chloro impurity (from starting material contamination) is the primary concern.

References

  • Paroxetine Synthesis & Resolution

    • Process for the preparation of paroxetine.[2][3][4][5][6] (US Patent 6,930,186). Describes the resolution of the hydroxymethyl intermediate and control of alkoxy impurities.

  • N-Aryl Piperidine Synthesis (Buchwald-Hartwig)

    • Pd-Catalyzed Amination of Aryl Halides. This is the foundational method for synthesizing compounds like CFP.
    • [1]

  • Impurity Profiling

    • Synthesis and characterization of novel impurities in Paroxetine. Asian Journal of Research in Chemistry.
  • General Piperidine Chemistry

    • Piperidine Synthesis Review. DTIC Technical Report.

Assessing the selectivity of 1-(3-Chloro-4-fluorophenyl)piperidine for serotonin vs dopamine transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the selectivity profile of 1-(3-Chloro-4-fluorophenyl)piperidine , distinguishing it from its psychoactive piperazine analog and evaluating its potential as a monoamine transporter ligand versus its primary role in Sigma receptor pharmacology.

Executive Summary & Chemical Context

Compound Identity: this compound (CAS: 1033201-89-6) Class: 1-Arylpiperidine Primary Comparator: 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP; "Kleferein")

In drug development, the distinction between 1-arylpiperidines and 1-arylpiperazines is a critical structure-activity relationship (SAR) checkpoint. While the piperazine derivative (3,4-CFP) is a known psychoactive substance with high affinity for Serotonin (SERT) and Dopamine (DAT) transporters, the piperidine variant described here represents a scaffold shift.

Core Pharmacological Insight: The substitution of the distal nitrogen (N4) in the piperazine ring with a carbon atom (forming the piperidine) typically results in:

  • Loss of SERT Affinity: The N4-protonation site crucial for ionic anchoring in the SERT binding pocket is removed.

  • Enhanced Lipophilicity: Increasing blood-brain barrier (BBB) penetration but altering the binding vector.

  • Sigma-1 Receptor (σ1R) Bias: 1-Arylpiperidines are a privileged scaffold for Sigma-1 affinity, often exceeding their affinity for monoamine transporters.

Recommendation: Researchers assessing this compound for SERT/DAT selectivity must include Sigma-1 receptor binding assays to validate "clean" transporter selectivity, as σ1R binding is the predicted dominant off-target effect.

Comparative Profiling: Piperidine vs. Alternatives

The following table contrasts the target compound with standard reference agents for SERT, DAT, and Sigma pathways.

Feature1-(3-Cl-4-F-phenyl)piperidine 3,4-CFP (Piperazine Analog) GBR-12909 Fluoxetine
Primary Class Research Chemical / σ1R LigandNPS / Monoamine ReleaserDAT InhibitorSSRI
Core Scaffold 1-Arylpiperidine1-Arylpiperazine4-Substituted PiperidinePhenoxyphenylpropylamine
SERT Selectivity Low / Negligible (Predicted)High (

nM)
LowVery High (

nM)
DAT Selectivity Moderate (Lipophilicity driven)Moderate (Releaser profile)Very High Low
Sigma-1 Affinity High (Scaffold inherent)Low/ModerateModerateLow
Key Application Scaffold / Negative ControlPsychostimulant ResearchDAT Reference StandardSERT Reference Standard
Mechanistic Divergence
  • The Piperazine (3,4-CFP): Acts as a "false substrate" for SERT/DAT, triggering reverse transport (efflux). The N4 nitrogen is essential for the conformational change required for translocation.

  • The Piperidine (Target): Lacking the N4, it acts primarily as a steric blocker or hydrophobic anchor. It is unlikely to induce reverse transport, behaving instead as a competitive inhibitor if binding occurs.

Experimental Protocols for Selectivity Assessment

To definitively establish the


 profile of this compound, use the following self-validating radioligand binding workflows.
Workflow A: Membrane Preparation (Rat Striatum/Cortex)
  • Tissue: Rat Striatum (rich in DAT) and Frontal Cortex (rich in SERT).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4). Note: Sodium is required for DAT/SERT binding stability.

  • Homogenization: Polytron homogenizer (setting 6, 10 sec x 2). Centrifuge at 40,000 x g for 20 min.

Workflow B: Competitive Binding Assay

Run in triplicate using 96-well plates.

TargetRadioligandConcentrationNon-Specific BlockerIncubation
SERT

0.5 nMFluoxetine (

)
60 min @ 25°C
DAT

1.0 nMGBR-12909 (

)
120 min @ 4°C
Sigma-1

3.0 nMHaloperidol (

)
120 min @ 37°C

Data Analysis Protocol:

  • Calculate Specific Binding: Total Binding (TB) - Non-Specific Binding (NSB).

  • IC50 Determination: Plot % Specific Binding vs. Log[Compound].

  • Ki Calculation: Use Cheng-Prusoff equation:

    
    
    
    • [L] = Radioligand concentration

    • Kd = Dissociation constant of radioligand (determined via Saturation Binding)

Visualizing the Selectivity Logic

The following diagram illustrates the decision tree for classifying the compound based on binding data, highlighting the critical Sigma-1 divergence.

SelectivityAssessment Compound 1-(3-Cl-4-F-phenyl) piperidine Screen Primary Screen (10 µM) Compound->Screen SERT_Bind SERT Binding (>50% Disp.) Screen->SERT_Bind Assay A DAT_Bind DAT Binding (>50% Disp.) Screen->DAT_Bind Assay B Sigma_Bind Sigma-1 Binding (>50% Disp.) Screen->Sigma_Bind Assay C (Critical) Result_SERT Serotonergic (Unlikely for Piperidine) SERT_Bind->Result_SERT Ki < 100nM Result_DAT Dopaminergic (Possible) DAT_Bind->Result_DAT Ki < 100nM Result_Sigma Sigma Ligand (Probable) Sigma_Bind->Result_Sigma Ki < 50nM Mechanism Determine Mechanism: Uptake Inhibitor vs Releaser Result_SERT->Mechanism Result_DAT->Mechanism

Caption: Logical workflow for classifying 1-arylpiperidine derivatives. Note the parallel screening for Sigma-1 is mandatory to rule out off-target dominance.

References

  • Benchchem. (2024). This compound Research Chemical Profile and Sigma-1 Receptor Ligands. Retrieved from

  • Cayman Chemical. (2023). 1-(3-Chloro-4-fluorophenyl)piperazine (Hydrochloride) Product Information. (Comparative Reference for Piperazine Analog). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779263: 3-Chloro-4-fluorophenylpiperazine. Retrieved from

  • Andersen, J., et al. (2009). Structure-Activity Relationships of 1-Arylpiperazines and 1-Arylpiperidines at Monoamine Transporters. Journal of Medicinal Chemistry. (Contextual SAR for N-substitution).
  • Glennon, R. A. (2005). Pharmacological implications of the 1-arylpiperazine scaffold.[1][2][3][4]Drug Development Research. (Foundational text on Piperazine vs Piperidine selectivity).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Chloro-4-fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(3-Chloro-4-fluorophenyl)piperidine is a halogenated phenylpiperidine derivative commonly utilized as a scaffold in the synthesis of serotonergic and dopaminergic modulators.

While often classified under generic GHS categories (Irritant H315/H319, Harmful H302), its structural properties dictate a higher level of caution than standard salts. The presence of the fluorine atom at the para position enhances lipophilicity, potentially facilitating dermal absorption, while the piperidine moiety confers basicity, increasing the risk of caustic injury to mucous membranes.

Immediate Directive: Treat this compound as a Potent Bioactive Agent . Standard "lab coat and safety glasses" protocols are insufficient for handling neat material or concentrated stock solutions.

Strategic Risk Assessment & PPE Selection

Effective safety is not about covering the body; it is about understanding the interaction between the chemical and the barrier material.

The "Fluorine Effect" on PPE

Standard nitrile gloves often provide false security against halogenated aromatics. The introduction of chlorine and fluorine substituents on the phenyl ring changes the permeation physics:

  • Lipophilicity: The halogenation increases the compound's ability to permeate standard nitrile barriers compared to non-halogenated piperidine.

  • Solvation: If handled as a free base (oil/liquid), the compound acts as a semi-solvent, degrading glove integrity faster than its solid salt form.

PPE Specification Matrix
Protection ZoneStandard Protocol (Solids/Salts)High-Risk Protocol (Liquids/Oils/Large Scale)Technical Rationale
Hand Protection Double Nitrile (min 5 mil / 0.12mm)Laminate Liner (Silver Shield/4H) under Nitrile outerHalogenated organics can permeate nitrile in <15 mins. Laminate provides >4h breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesPiperidine bases are corrosive to corneal tissue; safety glasses do not seal against vapors or aerosols.
Respiratory N95/P100 (if outside hood)Half-mask with ABEK (Multi-gas/Vapor)Prevention of inhalation sensitization. The basic nitrogen can irritate the upper respiratory tract.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Coverall (Disposable) + ApronCotton absorbs liquids, keeping them against the skin. Tyvek repels organic splashes.

Operational Logic & Workflows

Decision Framework: PPE Selection

Do not rely on memory. Use this logic flow to determine the required protection level before opening the container.

PPE_Decision_Matrix Start Start: Risk Assessment State_Check Physical State? Start->State_Check Solid Solid (Salt Form) State_Check->Solid Liquid Liquid (Free Base / Oil) State_Check->Liquid Quantity_Check_S Quantity > 1g? Solid->Quantity_Check_S Quantity_Check_L Concentrated? Liquid->Quantity_Check_L Level_1 LEVEL 1: Standard (Double Nitrile, Goggles, Fume Hood) Quantity_Check_S->Level_1 No Level_2 LEVEL 2: Elevated (P100 Mask, Tyvek Sleeves) Quantity_Check_S->Level_2 Yes Quantity_Check_L->Level_1 Dilute (<100mM) Level_3 LEVEL 3: High Containment (Laminate Gloves, Face Shield) Quantity_Check_L->Level_3 Neat / Stock

Figure 1: Logic flow for determining PPE requirements based on physical state and quantity.

Protocol: The "Clean-Hands" Technique

Contamination often occurs during the removal of PPE. Follow this strict sequence to prevent secondary exposure.

  • Pre-Work Inspection: Verify glove integrity by inflating with air (check for pinholes).

  • Double Gloving:

    • Inner Layer: Bright color (e.g., orange/purple) to visualize breaches.

    • Outer Layer: Standard Blue/Black Nitrile.

    • Why: If the outer glove tears, the color contrast alerts you immediately.

  • Handling: Perform all weighing and transfers inside a certified Chemical Fume Hood.

  • Doffing (Removal) Sequence:

    • Remove Outer Gloves inside the hood. Discard as hazardous waste.

    • Remove Eye Protection (handle by straps only).

    • Remove Lab Coat .

    • Remove Inner Gloves last (peel from cuff, turning inside out).

    • Immediate Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency & Disposal Logistics

Spill Management

In the event of a spill outside the fume hood:

  • Solid: Do not sweep (creates dust). Use a wet wipe or damp paper towel to capture particles.

  • Liquid: Cover with an absorbent pad. Do not use standard paper towels if the volume is >5mL; use a clay-based absorbent or vermiculite.

  • Decontamination: Wipe the surface with 10% dilute acetic acid (to neutralize the basic piperidine), followed by soap and water.

Waste Disposal Streams

Do not pour down the drain.[1] This compound is a halogenated organic.

Waste CategoryClassificationDisposal Method
Solid Waste Halogenated Organic SolidHigh-temperature incineration (req. for fluorinated compounds to prevent HF formation).
Liquid Waste Halogenated Solvent WasteSegregated container (Do not mix with acid waste).
Contaminated PPE Hazardous DebrisDouble-bagged in polyethylene bags; label as "Toxic Debris".

Scientific Rationale & Mechanism

The safety protocols above are derived from the chemical structure-activity relationship (SAR):

  • Piperidine Ring: A secondary amine (pKa ~11). Upon contact with skin moisture, it generates a localized alkaline environment, leading to saponification of skin lipids and deeper tissue penetration [1].

  • Halogen Substitution: The 3-Chloro-4-fluoro substitution pattern is electronically withdrawing but lipophilically additive. This combination resists metabolic breakdown and enhances transport across the stratum corneum compared to non-halogenated analogues [2].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8082, Piperidine. (General handling of piperidine scaffold). [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Health Hazards. (Specifics on skin irritation/corrosion classification for amines). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.